2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide chemical structure and properties
High-Value Electrophilic Intermediate & Covalent Probe Scaffold Chemical Identity & Significance[1][2] 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide is a specialized synthetic intermediate belonging to the -chloroacetamide...
2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide is a specialized synthetic intermediate belonging to the
-chloroacetamide class. It functions primarily as a "soft" electrophile, characterized by a reactive alkyl chloride warhead capable of forming irreversible covalent bonds with nucleophilic residues (specifically thiols and amines).
In drug discovery, this scaffold serves two critical roles:
Covalent Warhead Precursor: It is used to install the reactive chloroacetamide moiety onto a pharmacophore (the nitrobenzyl-amine core), facilitating the development of Activity-Based Protein Profiling (ABPP) probes or covalent inhibitors targeting cysteine-rich active sites.
Heterocyclic Building Block: It acts as a linchpin in the synthesis of complex N-heterocycles, including piperazinones and functionalized benzimidazoles, often seen in the structural optimization of kinase inhibitors and GPCR ligands.
Physicochemical Profile[1][2][3][4][5][6][7]
Property
Value / Description
Note
Molecular Formula
Molecular Weight
256.69 g/mol
Predicted LogP
~2.1 - 2.4
Moderate lipophilicity; membrane permeable.
H-Bond Donors
0
Fully substituted amide nitrogen.
H-Bond Acceptors
3
Nitro group (2) + Amide Carbonyl (1).
Appearance
Pale yellow to off-white solid
Nitroaromatics typically exhibit yellow coloration.
Solubility
DCM, DMSO, DMF, Ethyl Acetate
Low solubility in water; hydrolytically unstable at high pH.
Reactivity Class
Alkylating Agent ( Electrophile)
High reactivity toward cysteine ().
Synthetic Architecture
The synthesis of this molecule requires a convergent approach, first establishing the secondary amine core via reductive amination, followed by chemoselective acylation.
Objective: Synthesis of N-ethyl-4-nitrobenzylamine.
Reagents: 4-Nitrobenzaldehyde, Ethylamine (2.0M in THF), Sodium Triacetoxyborohydride (
), DCM.
Mechanism: Formation of an imine intermediate followed by in situ reduction. STAB is selected over
to prevent reduction of the nitro group and minimize over-alkylation.
Phase 2: Acylation (The Core Protocol)
Objective: Installation of the
-chloroacetyl warhead.
Rationale: The reaction uses Chloroacetyl Chloride under anhydrous conditions. An inorganic base (
) or a non-nucleophilic organic base (DIPEA) is required to scavenge the HCl byproduct, preventing the protonation of the amine which would stall the reaction.
, 1.5 equiv) or DIPEA. Cool the mixture to 0°C using an ice bath. Critical: Cooling controls the exotherm and prevents bis-acylation or polymerization.
Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise via syringe over 15 minutes.
Observation: The solution may darken slightly; white precipitate (
) will form immediately.
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup (Self-Validating Step):
Quench with saturated
(removes unreacted acid chloride).
Wash organic layer with 1M HCl (removes unreacted amine/base).
Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography.
Reaction Pathways & Logic Map
The following diagram illustrates the synthesis flow and the divergent reactivity of the final product, highlighting its utility in creating thioether probes (cysteine trapping) or reducing to anilines for further functionalization.
Figure 1: Synthetic route from aldehyde precursor to the target chloroacetamide, showing downstream utility in protein tagging (green) and structural diversification (red).
Reactivity Profile & Applications
A. Cysteine Proteome Profiling (ABPP)
The
-chloroacetamide group is a "tuned" electrophile. Unlike highly reactive acid chlorides or sulfonyl fluorides, it is relatively stable in aqueous buffer but reacts rapidly with the thiolate anion of cysteine residues ( mechanism).
Mechanism: The sulfur attacks the
-carbon, displacing the chloride ion.
Utility: This molecule serves as a probe to identify "ligandable" cysteines in proteins. The nitrobenzyl group can later be reduced to an aniline to attach a fluorophore or biotin handle via amide coupling.
B. Heterocycle Synthesis
This compound is a precursor for N-substituted piperazines and benzodiazepine-like structures.
Reaction: Reaction with a primary amine followed by intramolecular cyclization (if a second nucleophile is present on the amine chain) yields ring systems common in bioactive alkaloids.
Skin Sensitization: As an electrophile designed to react with proteins, this compound is a potent skin sensitizer. It can covalently modify skin proteins, leading to severe allergic contact dermatitis.
Control: Double-gloving (Nitrile) is mandatory.
Inhalation: The precursor (Chloroacetyl chloride) is highly toxic and corrosive. The final product, while a solid, can sublime or form dust.
Control: All weighing and reactions must occur inside a certified chemical fume hood.
Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate (nucleophilic quench) to deactivate the alkylating warhead before disposal.
References
Synthesis of Chloroacetamides: Lindley, H. (1962). "The reaction of thiol compounds and chloroacetamide." Biochemical Journal, 82(3), 418–425.[2]
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
Covalent Probe Design: Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.
General Reactivity of Alpha-Haloacetamides: Organic Syntheses, Coll. Vol. 4, p.515 (1963); Vol. 33, p.36 (1953). (Standard Schotten-Baumann procedures).
An In-depth Technical Guide on the Physicochemical Characteristics of N-ethyl-N-(4-nitrobenzyl) chloroacetamide
For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the physicochemical characteristics of N-ethyl-N-(4-nitrobenzyl) chloroacetamid...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical characteristics of N-ethyl-N-(4-nitrobenzyl) chloroacetamide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a projected profile based on established principles of organic chemistry and data from closely related analogues. The methodologies and expected outcomes for synthesis and characterization are detailed to provide a robust framework for researchers.
Introduction
N-ethyl-N-(4-nitrobenzyl) chloroacetamide belongs to the class of disubstituted chloroacetamides, a group of compounds recognized for their diverse biological activities. The molecule incorporates three key functional moieties: a 4-nitrophenyl group, an N-ethyl substituent, and a chloroacetamide functional group. The presence of the nitro group, a strong electron-withdrawing group, is known to influence the electronic properties and potential bioactivity of aromatic compounds. The chloroacetamide moiety is a reactive electrophile, capable of covalent modification of biological nucleophiles, a feature often exploited in the design of enzyme inhibitors and other therapeutic agents. This guide will delineate a plausible synthetic route and a comprehensive characterization workflow for this compound.
Synthesis of N-ethyl-N-(4-nitrobenzyl) chloroacetamide
The synthesis of the title compound can be logically approached via a two-step sequence: first, the synthesis of the secondary amine precursor, N-ethyl-N-(4-nitrobenzyl)amine, followed by its chloroacetylation.
Step 1: Synthesis of N-ethyl-N-(4-nitrobenzyl)amine
A reliable method for the synthesis of this precursor is the reductive amination of 4-nitrobenzaldehyde with ethylamine.[1]
Experimental Protocol:
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
Amine Addition: Add ethylamine (1.1 equivalents) to the solution. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Purification: The crude product can be purified by column chromatography on silica gel to yield N-ethyl-N-(4-nitrobenzyl)amine as a pure compound.[1]
Step 2: Chloroacetylation of N-ethyl-N-(4-nitrobenzyl)amine
The synthesized secondary amine is then acylated using chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[2][3]
Experimental Protocol:
Reaction Setup: Dissolve N-ethyl-N-(4-nitrobenzyl)amine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[2]
Acylation: Cool the solution in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Purification: The crude N-ethyl-N-(4-nitrobenzyl) chloroacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Synthetic pathway for N-ethyl-N-(4-nitrobenzyl) chloroacetamide.
Physicochemical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of novel organic molecules.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group (typically two doublets in the range of 7.5-8.2 ppm), the benzylic methylene protons (a singlet around 4.6-4.8 ppm), the methylene protons of the chloroacetyl group (a singlet around 4.1-4.3 ppm), the ethyl group's methylene protons (a quartet around 3.4-3.6 ppm), and the ethyl group's methyl protons (a triplet around 1.2-1.4 ppm). The exact chemical shifts may vary depending on the solvent used.[4]
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Expected signals include those for the aromatic carbons (with the carbon bearing the nitro group being the most downfield), the carbonyl carbon of the amide (around 165-170 ppm), the benzylic carbon, the carbon of the chloro-methylene group, and the two carbons of the ethyl group.[5]
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present. Key expected peaks include: a strong carbonyl (C=O) stretching vibration of the amide at approximately 1670-1690 cm⁻¹, characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and C-Cl stretching vibrations in the range of 700-800 cm⁻¹.[6][7]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition. The mass spectrum is expected to show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Fragmentation patterns may include the loss of the chloroacetyl group or cleavage at the benzylic position.[8][9]
Physical Properties
The following table summarizes the predicted physicochemical properties of N-ethyl-N-(4-nitrobenzyl) chloroacetamide based on data from similar compounds.[10][11][12]
Property
Predicted Value/Characteristic
Rationale/Comparison
Molecular Formula
C₁₁H₁₃ClN₂O₃
Based on the molecular structure.
Molecular Weight
256.69 g/mol
Calculated from the molecular formula.
Appearance
Pale yellow to white crystalline solid
Similar to other nitro-aromatic compounds.
Melting Point
Moderately high
The presence of the aromatic ring and the polar nitro and amide groups would lead to significant intermolecular forces, resulting in a higher melting point compared to aliphatic amides.
Solubility
Soluble in polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in non-polar solvents (e.g., hexane); low solubility in water.
The polar functional groups will enhance solubility in polar organic solvents, while the overall size and aromatic character will limit water solubility.
Lipophilicity (LogP)
Moderately lipophilic
The presence of the ethyl and benzyl groups contributes to lipophilicity, while the nitro and amide groups add polarity. The calculated LogP is expected to be in the range of 2-3.
Crystallographic Analysis
Single-Crystal X-ray Diffraction:
Obtaining single crystals of the compound would allow for unambiguous determination of its three-dimensional structure.[13]
Experimental Protocol:
Crystallization: Single crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[14][15][16][17]
Caption: Workflow for the physicochemical characterization of the target compound.
Potential Biological Activities
While no specific biological data exists for N-ethyl-N-(4-nitrobenzyl) chloroacetamide, the structural motifs present suggest potential areas of pharmacological interest.
Antimicrobial and Antifungal Activity: Both nitro-aromatic compounds and chloroacetamides have been investigated for their antimicrobial properties. The nitro group can be bioreduced to cytotoxic species in microorganisms, and the chloroacetamide moiety can alkylate essential biomolecules.
Anticancer Activity: The electrophilic nature of the chloroacetamide group makes it a potential warhead for covalent inhibitors of enzymes implicated in cancer pathways. Nitro-aromatic compounds have also been explored as hypoxia-activated prodrugs.
Enzyme Inhibition: The reactive chloroacetyl group can covalently bind to nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, leading to irreversible inhibition.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities of this compound.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and physicochemical characterization of N-ethyl-N-(4-nitrobenzyl) chloroacetamide. By leveraging established synthetic methodologies and analytical techniques, a complete profile of this novel compound can be established. The predicted properties and potential biological activities provide a strong rationale for its synthesis and further investigation as a potential lead compound in drug discovery programs.
References
Prill, D., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. IUCrJ, 8(Pt 4), 584-594.
Harris, K. D. M. (2015). Structure determination of organic materials from powder X-ray diffraction data: Opportunities for multi-technique synergy.
Gowda, B. T., et al. (2001). Infrared and Raman spectra of substituted N-(phenyl)-2-chloroacetamides, XYC5-yNHCOCH2Cl (X = H, o/m/p-CH3, Cl or No2 and y = 1, 2 or 3). Indian Journal of Chemistry - Section A, 40(8), 848-853.
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111.
Chernyshev, V. V., et al. (2011). Crystal structure determination of a series of small organic compounds from powder data. Acta Crystallographica Section B, 67(Pt 2), 169-176.
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]
Mihajlović, M., et al. (2016). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Journal of the Serbian Chemical Society, 81(10), 1145-1158.
Vittal, J. J. (2007). X-Ray Crystallography of Chemical Compounds. eLS.
Williams, J. P., et al. (2017). Supercharging with m-Nitrobenzyl Alcohol and Propylene Carbonate: Forming Highly Charged Ions with Extended, Near-Linear Conformations. Journal of the American Society for Mass Spectrometry, 28(11), 2419-2428.
The Royal Society of Chemistry. (2016). Electronic Supplementary Information for: Potent and selective inhibitors of the transcription factor NRF2. [Link]
Campana, J. E., & Ross, M. M. (1987). bombardment-induced polymerization of - nitrobenzyl alcohol in. Journal of Chemical Physics, 86(12), 6867-6872.
Beilstein Journals. (2013). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
MDPI. (2022). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
Wiley Online Library. (1991). m-nitrobenzyl alcohol electrochemistry in fast atom bombardment mass spectrometry. [Link]
Cheméo. Chloroacetamide, N-ethyl-N-propyl- - Chemical & Physical Properties. [Link]
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide (hereafter referred to as CNE-NBA ) represents a class of
-haloacetamides often utilized as electrophilic intermediates or covalent warheads in drug discovery.[1] Its stability profile is governed by a tension between the thermodynamic drive toward hydrolysis and the kinetic barriers imposed by its steric and electronic architecture.
This guide provides a first-principles analysis of the molecule’s thermodynamic vulnerabilities, specifically the competition between nucleophilic displacement of the
-chlorine and the hydrolysis of the amide bond. It establishes a self-validating experimental framework to quantify these degradation rates, compliant with ICH Q1A(R2) standards.
To predict the thermodynamic behavior of CNE-NBA, we must deconstruct its electronic environment. The molecule contains three distinct functional "sectors" that dictate its reactivity.
1.1 The Electrophilic Warhead (-Chloroacetamide)[1]
Thermodynamic Driver: The Carbon-Chlorine (C-Cl) bond is polarized.[1] The adjacent carbonyl group further withdraws electron density via induction, making the
-carbon highly electrophilic.
Stability Risk: High susceptibility to
reactions.[1] In the presence of water (nucleophile), the chlorine is thermodynamically driven to leave, forming the hydroxy-acetamide derivative. This is an irreversible degradation pathway.[1]
1.2 The Amide Core (Kinetic Stabilizer)
Resonance vs. Induction: Standard amides are stable due to
resonance.[1] However, in CNE-NBA, the electron-withdrawing effect of the -chlorine reduces this resonance stabilization, raising the ground state energy of the amide and lowering the activation energy for hydrolysis.
Steric Shielding: The N-ethyl group provides moderate steric bulk, offering kinetic protection against nucleophilic attack at the carbonyl carbon, partially offsetting the electronic destabilization.[1]
) is a strong electron-withdrawing group (EWG).[1] Although separated by a methylene spacer (), it exerts a long-range inductive pull.[1]
Photostability: Unlike ortho-nitrobenzyl derivatives (which rearrange upon UV exposure), the para-nitro isomer is more robust but remains susceptible to photoreduction or radical abstraction processes under high-energy UV irradiation.[1]
Degradation Pathways: The Mechanistic "Why"
Understanding the specific degradation products is essential for developing stability-indicating HPLC methods.[1]
2.1 Hydrolytic Degradation (pH Dependent)
Hydrolysis is the primary thermodynamic risk. It proceeds via two competing mechanisms:[3]
Pathway A: Nucleophilic Substitution (
):
Mechanism:[1][2][3][4][5][6] Hydroxide or water attacks the
This protocol validates your analytical method (HPLC/LC-MS) and identifies degradation products.[1]
Stress Type
Conditions
Duration
Target Degradation
Acid Hydrolysis
0.1 N HCl, 60°C
1 - 7 Days
10–20%
Base Hydrolysis
0.1 N NaOH, Ambient
1 - 24 Hours
10–20%
Oxidation
3% , Ambient
1 - 24 Hours
10–20%
Thermal
60°C (Solid State)
7 - 14 Days
< 5%
Photolysis
1.2M lux hours (ICH Q1B)
~ 1 Week
Variable
Critical Step: If degradation exceeds 20% rapidly, repeat with milder conditions (e.g., lower temperature or acid concentration) to capture intermediate kinetics.[1]
While empirical data must be generated per batch, the following theoretical parameters serve as the baseline for risk assessment.
Parameter
Predicted Value/Behavior
Implication
Bond Dissociation Energy (C-Cl)
~80 kcal/mol
Weakest link.[1] Susceptible to heterolytic cleavage.[1]
LogP (Lipophilicity)
~2.0 - 2.5 (Estimated)
Moderate.[1] Low aqueous solubility may limit hydrolysis rate in solid state (suspension).
pKa (Conjugate Acid)
< -1 (Amide Oxygen)
Protonation requires strong acid; acid hydrolysis is slow at pH > 2.[1]
Solid State MP
Likely 85°C - 100°C
Store below 25°C to avoid crystal lattice disruption.[1]
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:
Moisture Exclusion: The
-chloro group is a "ticking clock" in the presence of water.[1] Store under inert gas (Argon/Nitrogen) in a desiccator.
Cold Chain: Store at -20°C for long-term reference standards. 4°C is acceptable for working stocks (< 1 month).[1]
Solvent Choice: Avoid protic solvents (Methanol/Ethanol) for long-term storage of stock solutions, as solvolysis (alcoholysis) will occur.[1] Use DMSO or Acetonitrile .[1]
Light Protection: Amber vials are required due to the nitro-benzyl chromophore.[1]
Experimental Workflow Visualization
Caption: Standardized workflow for determining kinetic stability constants.
References
ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Conference on Harmonisation, 2003.[1] Link
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed, 2012. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). Link
Bocedi, A., et al. "Kinetics of the reaction of alpha-haloacetamides with glutathione."[1] Biochimica et Biophysica Acta, 2003.[1] (Mechanistic validation of alpha-chloro reactivity). Link
Reichmanis, E., et al. "The Effect of Substituents on the Photosensitivity of 2-Nitrobenzyl Ester Derivatives."[1][7] Journal of Polymer Science, 1983.[1] (Photostability of nitrobenzyl systems). Link
IUPAC nomenclature and synonyms for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Executive Summary This guide provides a comprehensive technical analysis of 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide , a specialized electrophilic intermediate used in organic synthesis. Structurally, the compound fea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical analysis of 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide , a specialized electrophilic intermediate used in organic synthesis. Structurally, the compound features a reactive
-chloroacetamide core flanked by an ethyl group and a p-nitrobenzyl moiety. Its utility lies in its dual reactivity: the alkylating potential of the chloromethyl group and the redox versatility of the nitrobenzyl system. This document outlines its nomenclature, synthesis protocols, reactivity profiles, and safety considerations for laboratory handling.
Part 1: Chemical Identity & Nomenclature
Precise nomenclature is critical for database indexing and regulatory compliance. The compound is a disubstituted amide derivative.
IUPAC Nomenclature Breakdown
The systematic name is derived by treating the amide as the parent functional group.
Parent Chain: Acetamide (
).
-Substitution: A chlorine atom replaces a hydrogen on the C2 position (acetyl group) 2-Chloroacetamide .
N-Substitutions: The nitrogen atom bears two distinct alkyl/aryl-alkyl groups:
An Ethyl group (
).
A 4-Nitrobenzyl group (
).
Full Systematic Name:2-Chloro-N-ethyl-N-[(4-nitrophenyl)methyl]acetamide
Synonyms and Identifiers
Category
Identifier / Synonym
Common Name
2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide
Inversion
N-Ethyl-N-(4-nitrobenzyl)-2-chloroacetamide
Structural
-Chloro-N-ethyl-N-(p-nitrobenzyl)acetamide
CAS Registry
Not widely listed; Analogous to 2653-16-9 (N-methyl variant)
Molecular Formula
Molecular Weight
256.69 g/mol
Structural Visualization
The following diagram maps the structural components to the nomenclature.
Figure 1: Structural decomposition of 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide highlighting reactive and steric domains.
Part 2: Synthetic Utility & Reactivity
This molecule acts as a "linchpin" intermediate. Its value stems from the orthogonality of its functional groups.
Electrophilic Alkylation (
)
The primary mode of action is nucleophilic substitution at the
-carbon. The chlorine atom serves as a good leaving group, activated by the adjacent carbonyl dipole.
Target Nucleophiles: Thiols (cysteine residues), secondary amines (to form glycinamides), and alkoxides.
Application: This motif is common in the synthesis of peptidomimetics and heterocycles (e.g., benzimidazoles, quinoxalines).
Nitro Group Reducibility
The p-nitro group is a "masked" amine.
Reduction: Catalytic hydrogenation (
) or chemical reduction (, ) converts the nitro group to an aniline ().
Cyclization: Once reduced, the resulting aniline can attack the amide carbonyl (intramolecularly) or other attached electrophiles to close rings.
Part 3: Synthesis Protocol
Context: Direct chlorination of the amide is non-selective. The authoritative route utilizes the Schotten-Baumann acylation of the corresponding secondary amine.
Precursors
Amine: N-Ethyl-4-nitrobenzylamine (Prepared via reductive amination or alkylation of ethylamine).
256/258: Molecular ion , 3:1 ratio (Cl isotope pattern).221: Loss of Cl ().
Part 5: Regulatory & Safety Context
Handling Chloroacetamides
-Haloacetamides are potent alkylating agents . They can alkylate DNA and proteins, leading to cytotoxicity.
Hazards: Skin sensitizers, lachrymators, and potential carcinogens.
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle strictly in a fume hood.
Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the molecule.
"Dual Use" Awareness
Researchers must be aware that N-substituted benzyl acetamides share structural homology with precursors for controlled substances (e.g., nitazene opioids).
Compliance: Ensure all synthesis is strictly for legitimate research purposes (e.g., oncology linkers, radioligand development).
Documentation: Maintain rigorous inventory logs of the precursor N-ethyl-4-nitrobenzylamine.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135394805: N-Benzyl-2-chloro-N-ethylacetamide. Retrieved from [Link] (Structural analog data).
Organic Syntheses. (1927). Chloroacetamide Synthesis Protocols. Org. Synth. 1927, 7, 16. Retrieved from [Link] (Foundational methodology for chloroacetamide preparation).
Foundational
Technical Guide: Biological Potential & Medicinal Chemistry of N-ethyl-N-(4-nitrobenzyl) Acetamide Analogs
Executive Summary This technical guide provides a comprehensive analysis of the N-ethyl-N-(4-nitrobenzyl) acetamide scaffold. While specific monographed data for this exact derivative is limited in public pharmacopoeias,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the N-ethyl-N-(4-nitrobenzyl) acetamide scaffold. While specific monographed data for this exact derivative is limited in public pharmacopoeias, its structural components—the N-benzylacetamide core and the para-nitro moiety —place it at the intersection of two major therapeutic classes: bioreductive anticancer prodrugs and neuroactive anticonvulsants .
This document outlines the theoretical basis for its biological activity, detailed Structure-Activity Relationship (SAR) mapping, and the experimental protocols required to validate these hypotheses in a drug discovery setting.
Chemical Biology & Pharmacophore Analysis
The molecule
represents a functionalized amide designed to balance lipophilicity with metabolic reactivity.
Structural Deconstruction
Core Scaffold (N-benzylacetamide): A proven pharmacophore in CNS drug design (e.g., related to functionalized amino acids like lacosamide). The amide bond provides hydrogen bond acceptor capability, while the benzyl ring confers lipophilicity (
) essential for membrane permeability.
N-Ethyl Substituent: This modification removes the hydrogen bond donor potential of the amide nitrogen, significantly altering the solvation profile and increasing blood-brain barrier (BBB) penetration compared to the secondary amide.
4-Nitro Group: The critical "warhead." In medicinal chemistry, the nitro group is often a metabolic liability due to mutagenicity potential (Ames positive); however, it is heavily exploited in:
Antitubercular agents: (e.g., Delamanid analogs) where it undergoes reductive activation.
Hypoxia-activated prodrugs: (e.g., Nitroimidazoles) where the nitro group is reduced to a cytotoxic hydroxylamine or amine specifically in the reducing environment of hypoxic tumor cells.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional contributions of each moiety within the scaffold.
Figure 1: SAR Map detailing the functional contributions of the N-ethyl-N-(4-nitrobenzyl) acetamide scaffold to potential therapeutic indications.
The 4-nitrobenzyl moiety renders this compound a candidate for Hypoxia-Activated Prodrug (HAP) therapy. In solid tumors, chaotic vasculature creates hypoxic regions resistant to radiation.
Mechanism: Type I Nitroreductases (oxygen-insensitive) reduce the nitro group to a hydroxylamine ($ -NHOH
-NH_2 $).
Causality: In normoxic tissues, oxygen cycles the nitro-radical anion back to the parent compound (futile cycling), preventing toxicity. In hypoxic cells, the reduction proceeds, generating reactive intermediates that alkylate DNA or inhibit essential enzymes.
N-benzylacetamides are structurally related to Lacosamide (Vimpat), which acts by enhancing the slow inactivation of voltage-gated sodium channels.
Hypothesis: The N-ethyl substitution may alter the binding kinetics compared to the unsubstituted N-benzyl analogs, potentially reducing potency but improving pharmacokinetic distribution.
Experimental Protocols
To validate the biological activity, the following standardized workflows are recommended.
Synthesis of N-ethyl-N-(4-nitrobenzyl)acetamide
Note: This protocol assumes standard safety compliance for handling nitro-aromatics.
Dissolve N-ethyl-4-nitrobenzylamine in dry DCM at 0°C.
Add Triethylamine followed by dropwise addition of Acetic anhydride.
Stir at room temperature for 4 hours (monitor via TLC: 30% EtOAc/Hexane).
Workup: Wash with 1N HCl, then sat. NaHCO3, then Brine. Dry over MgSO4.
Purification: Recrystallization from Ethanol/Water or Column Chromatography.
In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine
values in Normoxic vs. Hypoxic conditions.
Parameter
Specification
Cell Lines
A549 (Lung), MCF-7 (Breast), HCT116 (Colon)
Control
Doxorubicin (Positive), DMSO (Vehicle)
Conditions
Normoxia: 20% , 5% . Hypoxia: 0.1% , 5% , 95%
Duration
48-hour drug exposure
Readout
Absorbance at 570 nm (Formazan production)
Protocol Steps:
Seed cells at
cells/well in 96-well plates. Adhere overnight.
Treat with serial dilutions of the analog (
).
Incubate parallel plates in Normoxic and Hypoxic chambers.
Add MTT reagent (5 mg/mL), incubate 4 hours.
Solubilize with DMSO and read absorbance.
Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =
. An HCR > 5 indicates significant bioreductive activation.
Bioreductive Pathway Visualization
The following diagram details the enzymatic activation required for the anticancer mechanism.
Figure 2: Bioreductive activation pathway. In normoxia, the radical anion is re-oxidized (futile cycle). In hypoxia, it progresses to cytotoxic species.
Comparative Biological Data (Inferred)
Based on structural analogs (N-benzylacetamides and Nitrobenzyl derivatives), the following activity profiles are projected.
Assay Type
Predicted Outcome
Rationale
Antimicrobial (MIC)
Moderate ()
Nitro-aromatics often show activity against M. tuberculosis and anaerobes.
Anticonvulsant (MES)
Active ()
Analogs like N-benzylacetamide show protection in Maximal Electroshock (MES) models [1].
Ames Test (Mutagenicity)
Likely Positive
Nitro-aromatics are classic mutagens via nitroreduction; requires modification for safety.
Solubility (LogS)
Low-Moderate
N-ethyl and Benzyl groups increase lipophilicity; formulation may require co-solvents (PEG400).
Future Directions & Optimization
To transition this scaffold from a chemical probe to a lead candidate:
Isostere Replacement: Replace the nitro group with a cyano or trifluoromethyl group to retain electron-withdrawing character while eliminating mutagenicity, testing if CNS activity is preserved.
Linker Modification: Extend the N-ethyl to N-isopropyl or cyclopropyl to explore steric bulk tolerance in the sodium channel binding pocket.
Metabolic Stability: The N-ethyl group is susceptible to dealkylation by CYPs. Deuteration of the ethyl group ($ -CD_2CD_3 $) could improve half-life.
References
Kohn, H., et al. (1993).[1] Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives.[1] Journal of Medicinal Chemistry.[1] Link
BenchChem. (2025).[2][3][4] Biological Activities of N-phenylacetamide Derivatives.Link
PubChem. (2025).[5][6] Acetamide, N-ethyl-N-(4-nitrophenyl)- (CID 74583).[5] National Library of Medicine. Link
Denny, W. A. (2001). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry. (Contextual grounding for Nitroreductase mechanism).
Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents. Nitro-substituted acetamides.[5][6][7] Journal of Medicinal Chemistry.[1] (Contextual grounding for Nitrobenzyl SAR).
reaction conditions for nucleophilic substitution of chloroacetamide derivatives
Application Note: Optimizing Nucleophilic Substitution of Chloroacetamide Derivatives Abstract & Introduction Chloroacetamide derivatives ( -chloroacetamides) are a cornerstone of modern medicinal chemistry and chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing Nucleophilic Substitution of Chloroacetamide Derivatives
Abstract & Introduction
Chloroacetamide derivatives (
-chloroacetamides) are a cornerstone of modern medicinal chemistry and chemical biology. They serve as the electrophilic "warhead" in covalent inhibitors (e.g., BTK inhibitors), Targeted Protein Degradation (PROTACs) linkers, and site-selective bioconjugation reagents.
While structurally simple, the reactivity of the chloroacetamide motif is highly context-dependent. It relies on a bimolecular nucleophilic substitution (
) mechanism where a nucleophile attacks the -carbon, displacing the chloride ion.[1][2] Unlike their iodoacetamide counterparts—which are hyper-reactive and prone to off-target alkylation—chloroacetamides offer a "Goldilocks" zone of reactivity: stable enough for complex synthetic handling yet reactive enough for proximity-driven covalent bonding [1].
This guide provides optimized protocols for reacting chloroacetamides with amines, thiols, and phenols, emphasizing the mechanistic causality behind solvent, base, and catalyst selection.
Mechanistic Considerations & Reactivity Profiling
To optimize yield and selectivity, one must understand the transition state. The reaction proceeds via a backside attack.[3] The reaction rate (
) is governed by the equation:
However, the effective nucleophilicity is heavily influenced by solvation and protonation states.
Key Reactivity Variables
Leaving Group Ability: Chloride is a poorer leaving group than bromide or iodide. This makes chloroacetamides less susceptible to non-specific hydrolysis but often requires catalysis (see Protocol C) for sterically hindered nucleophiles.
The "Finkelstein" Effect: The addition of iodide salts (KI or NaI) generates the corresponding iodoacetamide in situ. The iodide is a better nucleophile (displacing Cl) and a better leaving group (displaced by the target nucleophile), accelerating the reaction rates by orders of magnitude [2].
pH Sensitivity (Bioconjugation): For cysteine targeting, pH control is the primary switch for specificity. At pH > 7.5, thiols deprotonate to thiolate anions (
), which are significantly more nucleophilic than amines or alcohols [3].
Visualizing the Reaction Logic
Figure 1: Decision tree for selecting reaction conditions based on nucleophile classification.
Optimization of Reaction Parameters
The following table summarizes the compatibility matrix for standard chloroacetamide substitutions.
Parameter
Amine Alkylation
Thiol Bioconjugation
Phenol Etherification
Primary Solvent
DCM, THF, or MeCN
PBS, HEPES, or TEAA
DMF, Acetone, or MeCN
Base
DIPEA, TEA, or Excess Amine
Buffer (pH 7.5–8.5)
,
Temperature
0°C to RT
4°C to RT
50°C to 80°C
Catalyst
None (usually)
None
KI or NaI (0.1 - 1.0 eq)
Key Risk
Over-alkylation (Quaternization)
Disulfide formation
O- vs C-alkylation
Standard Operating Protocols (SOPs)
Protocol A: General Amine Alkylation (Library Synthesis)
Best for: Synthesizing PROTAC linkers or drug intermediates containing secondary amines.
Rationale: Amines are good nucleophiles but can react twice if the product remains nucleophilic. Using a non-nucleophilic base (DIPEA) and controlling stoichiometry is critical [4].
Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM or THF (0.1 M concentration).
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 – 1.5 eq).
Note: If using the amine itself as the base, use >2.0 eq, but this is inefficient for precious amines.
Addition of Electrophile: Cool the solution to 0°C. Add the chloroacetamide derivative (1.0 – 1.1 eq) dropwise.
Why 0°C? Reduces the kinetic energy to prevent over-alkylation of the resulting secondary/tertiary amine.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.[4]
Best for: Labeling proteins or peptides with chloroacetamide probes.
Rationale: Chloroacetamides are less reactive than iodoacetamides, allowing for higher specificity toward Cysteine over Lysine. Maintaining pH 7.5–8.5 ensures the Cysteine thiol (
) is deprotonated to the reactive thiolate, while Lysines () remain protonated and unreactive [3].
Buffer Prep: Prepare 50 mM HEPES or Phosphate Buffer (pH 8.0). Degas to remove oxygen (prevents disulfide dimerization).
Reduction (Optional but Recommended): Treat protein/peptide with TCEP (1.1 eq relative to thiols) for 30 mins to reduce any disulfides.
Incubation: Add the chloroacetamide probe (1.1 – 5.0 eq depending on cost/availability) from a concentrated DMSO stock. Ensure final organic co-solvent < 10% to prevent protein denaturation.
Timing: Incubate at RT for 1–4 hours or 4°C overnight.
Note: Chloroacetamides react slower than iodoacetamides; do not quench too early.[5]
Quenching: Add excess DTT or
-mercaptoethanol to scavenge remaining electrophile.
Protocol C: Finkelstein-Assisted Substitution
Best for: Phenols, sterically hindered amines, or unreactive substrates.
Rationale: The "Finkelstein reaction" uses iodide to displace chloride.[1][2][6][7] The resulting iodo-intermediate is consumed immediately by the nucleophile. This is essential for phenols, which are poor nucleophiles even when deprotonated [2].
Solvent: Use anhydrous Acetone (if reactants are soluble) or DMF.
Activation: Dissolve chloroacetamide (1.0 eq) and Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 – 1.0 eq) in the solvent. Stir for 15 mins.
Visual Cue: In acetone, NaCl may precipitate out as a fine white solid.
Nucleophile Addition: Add the Phenol/Amine (1.0 eq) and Base (
or , 2.0 eq).
Heating: Heat to 60°C. The elevated temperature is often required to overcome the energy barrier for the initial halide exchange.
Workup: Remove solvent. Resuspend in EtOAc/Water.[8] The iodine color (yellow/brown) can be removed by washing with dilute sodium thiosulfate (
).
Troubleshooting & Purification
Common Failure Modes:
Hydrolysis: If the reaction stalls in aqueous buffer, the chloroacetamide may be hydrolyzing to the hydroxy-acetamide (inactive).
Solution: Increase concentration of the nucleophile or switch to a "Finkelstein" condition in organic solvent if possible.
Methionine Oxidation: While rarer than with iodoacetamide, oxidation can occur.[5]
Solution: Perform reactions under inert atmosphere (
/Ar) and minimize light exposure.
Cyclization: If the substrate contains a nucleophile 2-3 carbons away (e.g., an alcohol or amine), intramolecular cyclization (forming lactams or morpholinones) will outcompete intermolecular reaction.
Solution: Protect neighboring groups before introducing the chloroacetamide.
Pathway Visualization: The Finkelstein Acceleration
Figure 2: Kinetic pathway of Iodide-catalyzed substitution. The intermediate iodoacetamide is generated in situ and consumed rapidly.
References
Resnekov, O., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.[9] Bioconjugate Chemistry.[10] Link
Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions.Link
BenchChem. N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling.Link
LibreTexts Chemistry. Reactions of Amines: Nucleophilic Substitution and Alkylation.Link
Zheng, W., et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides.[11] Journal of Agricultural and Food Chemistry. Link
Application Note: 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide as a Multifunctional Scaffold
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthetic utility, reaction protocols, and safety considerations for 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acet...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthetic utility, reaction protocols, and safety considerations for 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide , a versatile electrophilic building block.
[1]
Executive Summary
2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide represents a critical class of
-chloroacetamides used as intermediates in the synthesis of nitrogen-containing heterocycles.[1] Structurally analogous to the key intermediate of the tyrosine kinase inhibitor Nintedanib , this compound serves as a "linker" scaffold in Fragment-Based Drug Discovery (FBDD).[2]
Its core utility lies in its dual-functionality:
Electrophilic
-Carbon: Facilitates substitution with amines, thiols, or alkoxides to generate peptidomimetics or kinase inhibitor side chains.[1][2]
Latent Aniline (Nitro Group): The 4-nitrobenzyl moiety acts as a masked aniline, which, upon reduction, allows for intramolecular cyclization (e.g., to form benzimidazoles) or further coupling.[2]
Chemical Identity & Properties
Property
Description
IUPAC Name
2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide
Functional Class
-Haloacetamide / Nitroaromatic
Molecular Formula
Molecular Weight
256.69 g/mol
Physical State
Off-white to pale yellow solid (typically)
Solubility
Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water
Stability
Moisture sensitive (hydrolysis of C-Cl bond); Light sensitive (nitro group)
Application Workflows & Mechanism
The following Graphviz diagram illustrates the divergent synthetic pathways accessible from this intermediate. It highlights its role in generating Indolinone Kinase Inhibitors (analogous to Nintedanib chemistry) and Benzimidazole Scaffolds (relevant to GPCR ligands and antiparasitics).[1][2]
Caption: Divergent synthetic pathways utilizing the chloroacetamide core for kinase inhibitor linkers (top) and heterocyclic cyclization (bottom).
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Objective: To synthesize 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide via Schotten-Baumann acylation.
Scale: 10 mmol
Concentrate the filtrate.[1][3] The product is often an oil that solidifies upon trituration with diethyl ether.[1]
Scientific Rationale & Causality
Why this Scaffold?
Bioisosterism: The N-ethyl-N-benzyl moiety serves as a lipophilic spacer.[1] In many SAR (Structure-Activity Relationship) studies, replacing a phenyl ring (as seen in Nintedanib) with a benzyl group introduces a methylene "hinge," altering the vector of the side chain and potentially improving binding affinity in deep hydrophobic pockets of enzymes like VEGFR or FGFR [1].[2]
Reactivity Tuning: The electron-withdrawing nitro group on the benzyl ring decreases the basicity of the amide nitrogen, preventing side reactions during the
displacement of the chloride.[2] This ensures the nucleophile attacks the -carbon, not the carbonyl [2].[2]
Safety & Compliance
Vesicant Warning:
-Chloroacetamides are potent alkylating agents and contact allergens.[1] They can cause severe skin irritation and corneal damage.[1] All handling must occur in a fume hood with nitrile gloves.[1]
Precursor Watchlist: While this specific ethyl/benzyl derivative is a research chemical, related N-benzyl analogs are monitored as precursors for specific opioid classes (Nitazenes).[1][2] Researchers must maintain strict inventory logs and use this compound solely for legitimate in vitro or in vivo therapeutic development (e.g., kinase inhibition, antiparasitics) [3].[2]
References
Roth, G. J., et al. (2015).[2] "Nintedanib: From Discovery to the Clinic."[1] Journal of Medicinal Chemistry, 58(3), 1053–1063.[2]
Context: Establishes the utility of chloroacetamide intermediates in synthesizing indolinone kinase inhibitors.
Joshi, S. D., et al. (2016).[2] "Synthesis and biological evaluation of some new pyrrolyl benzimidazoles as antimicrobial agents." European Journal of Medicinal Chemistry, 113, 11-23.[2] [2]
Context: Demonstrates the cyclization of nitro-benzyl precursors to form benzimidazole pharmacophores.[1]
World Health Organization (WHO). (2022).[1][2] "Critical Review Report: Isotonitazene and related benzimidazole opioids." Expert Committee on Drug Dependence.[1]
Application Note: Protocols for the Chemoselective Reduction of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Abstract: The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This application note provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This application note provides a detailed guide for the chemoselective reduction of the nitro group in 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide. The presence of a chloroalkane and a tertiary amide functionality necessitates careful selection of the reduction protocol to avoid unwanted side reactions such as dehalogenation or amide reduction. We present three robust and validated protocols—Catalytic Transfer Hydrogenation, Stannous Chloride Reduction, and Iron-Mediated Reduction—each with a distinct profile of reactivity, cost, and operational complexity. This guide offers detailed, step-by-step methodologies, a comparative analysis, and troubleshooting advice to aid researchers in achieving high-yield synthesis of the target aniline, 2-Chloro-N-ethyl-N-(4-amino-benzyl)-acetamide.
Introduction and Strategic Considerations
The conversion of nitroarenes to anilines is a pivotal step in the synthesis of a wide range of biologically active molecules, dyes, and polymers.[1][2][3] The target molecule, 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide, contains three key functional groups: a reducible aromatic nitro group, a tertiary amide, and a chloroacetamide moiety.
A successful synthesis hinges on chemoselectivity : the reduction of the nitro group while preserving the other two functionalities.
The Chloroacetamide Moiety: The C-Cl bond is susceptible to hydrogenolysis (cleavage by hydrogen), particularly with highly active hydrogenation catalysts like Palladium on Carbon (Pd/C) under standard hydrogen pressure.[4] Therefore, methods known to cause dehalogenation must be used with caution or avoided.[1][4]
The Tertiary Amide Group: Amides are generally stable to most nitro reduction conditions. However, extremely powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce both the nitro group and the amide, and are therefore unsuitable for this transformation.[5]
This guide focuses on methodologies that provide the requisite selectivity for this specific substrate.
Protocol Selection: A Comparative Overview
Choosing the optimal reduction protocol depends on available equipment, scale, cost considerations, and desired reaction kinetics. We present three field-proven methods that balance efficiency with high chemoselectivity.
Decision-Making Workflow for Nitro Group Reduction
The following diagram illustrates a logical approach to selecting a suitable reduction method based on the functional groups present in a substrate.
Caption: Reagent selection guide for selective nitro reduction.
Quantitative Data Summary
The table below summarizes the key operational parameters for the detailed protocols that follow.
Parameter
Protocol 1: Transfer Hydrogenation
Protocol 2: Stannous Chloride
Protocol 3: Iron Reduction
Primary Reagents
10% Pd/C, Ammonium Formate
SnCl₂·2H₂O, HCl
Iron Powder, NH₄Cl
Solvent
Methanol or Ethanol
Ethanol
Ethanol / Water
Temperature
Reflux (65-80 °C)
Reflux (~78 °C)
Reflux (~80 °C)
Reaction Time
1-4 hours
2-6 hours
4-12 hours
Key Advantage
Avoids H₂ gas, clean reaction
High chemoselectivity, reliable
Very low cost, environmentally benign metal
Key Disadvantage
Catalyst cost, potential for some dehalogenation
Stoichiometric tin waste, acidic
Slower reaction, stoichiometric iron waste
Workup Complexity
Simple filtration of catalyst
Requires basification and filtration of tin salts
Requires filtration of iron salts
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is highly effective and avoids the need for a pressurized hydrogen gas setup. Ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen in situ.[6][7]
Caption: Workflow for Transfer Hydrogenation.
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide (1.0 eq).
Dissolution: Add methanol (approx. 10-15 mL per gram of substrate) and stir until the solid is fully dissolved.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).
Reagent Addition: Add ammonium formate (5.0 eq) to the mixture in small portions. The reaction can be exothermic.
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain vigorous stirring.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The product amine should have a lower Rf value than the starting nitro compound and can often be visualized with a ninhydrin stain.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Wash the Celite pad with additional methanol to ensure complete recovery of the product.
Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification: The crude 2-Chloro-N-ethyl-N-(4-amino-benzyl)-acetamide can be purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
The use of tin(II) chloride is a classic, mild, and highly chemoselective method for reducing aromatic nitro groups.[5][9] It is particularly useful for substrates with functionalities sensitive to catalytic hydrogenation.[4]
Application Note: Experimental Design for Coupling Reactions Involving 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Executive Summary This guide details the experimental protocols for utilizing 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide (CENA) as an electrophilic scaffold in synthetic medicinal chemistry. The -chloroacetamide moiet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the experimental protocols for utilizing 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide (CENA) as an electrophilic scaffold in synthetic medicinal chemistry. The
-chloroacetamide moiety serves as a highly reactive "warhead" for covalent coupling with nucleophiles (amines, thiols), while the p-nitrobenzyl group provides a latent handle for subsequent functionalization.
These protocols are designed for researchers developing peptidomimetics, covalent probes, or small-molecule libraries. The guide prioritizes Finkelstein-assisted
displacement to maximize yield and minimize side reactions (e.g., hydrolysis).
Safety & Handling (Critical)
Hazard Class: Alkylating Agent / Potential Contact Allergen.
The
-chloroacetamide motif is inherently electrophilic and can alkylate biological macromolecules (DNA/Proteins).
Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.
Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate to quench the electrophile before disposal.
Reaction Mechanism & Strategy
The primary coupling mode is a bimolecular nucleophilic substitution (
).[1][2] The reaction rate is governed by the nucleophilicity of the incoming amine/thiol and the leaving group ability of the halogen.
Mechanistic Pathway (Graphviz)
Figure 1: The catalytic cycle where Iodide displaces Chloride to form a more reactive intermediate, accelerating the attack by the nucleophile.[2][3]
or (Cesium is preferred for lower solubility amines)
Catalyst: 0.1 equiv Potassium Iodide (KI)
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide (1.0 mmol) in anhydrous MeCN (5 mL).
Activation: Add KI (0.1 mmol) and stir at room temperature for 10 minutes. The solution may darken slightly due to trace
, which is normal.
Addition: Add the Base (
, 2.0 mmol) followed by the Amine nucleophile (1.1 mmol).
Reaction:
Standard Amines: Stir at 60°C for 4–6 hours.
Hindered Amines: Stir at 80°C for 12–16 hours.
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the chloride starting material (M+H peak).
Stir at Room Temperature for 1–2 hours. (Thiolates are highly nucleophilic; heating is rarely required).
Quench: Add 0.1 M HCl (aq) to neutralize excess base.
Extraction: Extract with DCM, wash with water, and purify.
Optimization & Troubleshooting
Solvent and Base Selection Matrix
Use this table to select conditions based on your nucleophile's properties.
Nucleophile Type
Recommended Solvent
Recommended Base
Temperature
Notes
Primary Amine
MeCN
40°C
Risk of over-alkylation (dimerization). Add amine slowly.
Secondary Amine
DMF or MeCN
60-80°C
Standard condition.
Aniline (Weak Nu)
DMF
NaH or
90°C+
Requires Finkelstein (KI) catalyst.
Thiol
THF/DMF
DIPEA or
RT
Must exclude to prevent disulfide formation.
Optimization Logic Flow (Graphviz)
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile reactivity.
Analytical Validation
To validate the coupling, researchers should look for the following diagnostic signals:
1H NMR (CDCl3):
Loss of Singlet: The
-methylene protons (-Cl) typically appear as a singlet around 4.0–4.2 ppm. Upon substitution, this signal will shift upfield (to 3.0–3.5 ppm) and may split if the new nucleophile introduces chirality or rigidity.
Retention: The ethyl group (triplet/quartet) and the p-nitrobenzyl aromatic system (two doublets, characteristic AA'BB' pattern) should remain intact.
LC-MS:
The chlorine isotope pattern (3:1 ratio of M : M+2) must disappear in the product.
Appearance of the expected molecular weight (
).
References
Mechanism of
-Haloacetamide Substitution:
Bordwell, F. G., & Branceni, T. (1999). Nucleophilic Substitutions at the Alpha-Carbon of Amides. This establishes the baseline kinetics for
reactions on this scaffold.
Source:
Finkelstein Reaction Conditions
Smith, M. B. (2013). March's Advanced Organic Chemistry.
Source:
Safety Data (Chloroacetamides)
PubChem. (n.d.). 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide Compound Summary. (Used as a toxicity proxy for the specific nitro-benzyl analog).
solvent selection for reactions involving 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
An Application Guide for Strategic Solvent Selection in Reactions of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide Authored by: Dr. Gemini, Senior Application Scientist Abstract 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetam...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Strategic Solvent Selection in Reactions of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide is a polyfunctional synthetic intermediate offering multiple avenues for chemical modification. Its utility in medicinal chemistry and materials science is dictated by the selective transformation of its key reactive sites: the α-chloro amide, the aromatic nitro group, and the amide bond itself. The success of these transformations—achieving high yield, selectivity, and favorable reaction kinetics—is critically dependent on the strategic selection of the reaction solvent. This guide provides an in-depth analysis of solvent effects on the principal reactions of this molecule, offering both mechanistic rationale and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of the Solvent
The solvent is not merely an inert medium for dissolving reactants; it is an active participant in the reaction process. It influences the stability of reactants, transition states, and intermediates, thereby directly impacting the reaction pathway and rate. For a molecule like 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide (hereafter referred to as CENNA ), which possesses distinct functional groups, the solvent can be leveraged to favor one transformation over others. This document explores three primary reaction classes involving CENNA and elucidates the principles of solvent selection for each.
Nucleophilic Substitution (SN2) at the α-chloro position.
Reduction of the aromatic nitro group.
Hydrolysis of the amide linkage.
Nucleophilic Substitution at the α-Chloro Position: An SN2 Pathway
The most prominent reactive site on CENNA is the carbon atom bearing the chlorine. The electron-withdrawing nature of the adjacent carbonyl group makes this site highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nucleophile attacks the electrophilic carbon simultaneously as the chloride leaving group departs. The choice of solvent is paramount and can alter the reaction rate by several orders of magnitude.
Mechanistic Insight: The Solvent's Influence on the Nucleophile
The efficacy of an SN2 reaction is largely dependent on the reactivity of the nucleophile. Solvents interact directly with the nucleophile, and the nature of this interaction dictates its potency.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding.[1] While they are excellent at dissolving ionic nucleophiles, they form a "solvent cage" around the anion through strong hydrogen bonds.[2][3] This solvation shell stabilizes the nucleophile, increasing the energy required for it to participate in the reaction and thus significantly slowing down the SN2 rate.[2][4]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments to dissolve ionic species but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[5] They effectively solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and unsolvated.[6] This desolvated state makes the nucleophile highly reactive and dramatically accelerates the SN2 reaction rate.[5][7] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[3]
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for SN2 reactions involving charged nucleophiles due to their inability to dissolve the reactants.[8]
Application Protocol: Azide Substitution on CENNA
This protocol details the substitution of the chloride with an azide nucleophile, a common step in the synthesis of more complex nitrogen-containing compounds. The use of a polar aprotic solvent is critical for success.
Objective: To synthesize N-ethyl-N-(4-nitro-benzyl)-2-azido-acetamide.
Magnetic stirrer, round-bottom flask, condenser, heating mantle
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve CENNA (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of CENNA).
Add sodium azide (1.5 eq) to the solution.
Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
After completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the product by column chromatography on silica gel if necessary.
Safety Note: Sodium azide is highly toxic. Chloroacetamide derivatives are also toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9][10]
Data Summary: Solvent Effect on SN2 Reaction Rate
Solvent Class
Example Solvents
Relative Rate
Rationale
Polar Aprotic
DMF, DMSO, Acetonitrile
Very Fast (e.g., >500x)
Solvates cation, leaving a "naked," highly reactive nucleophile.[5][6]
Polar Protic
Methanol, Ethanol, Water
Very Slow (e.g., 1x)
Strong H-bonding solvates and stabilizes the nucleophile, reducing its reactivity.[1][2]
Nonpolar
Hexane, Toluene
Negligible
Fails to adequately dissolve polar or charged nucleophiles.[3]
Visualization: Solvent Selection Workflow for SN2 Reactions
Caption: Workflow for selecting an optimal solvent for SN2 reactions.
Reduction of the Aromatic Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation, yielding 2-Chloro-N-ethyl-N-(4-amino-benzyl)-acetamide, a valuable precursor for further functionalization. The method of reduction often dictates the solvent choice.
Methodological Considerations and Solvent Choice
Catalytic Hydrogenation: This is often the cleanest and most efficient method. A catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, is used with hydrogen gas (H₂).[11]
Solvents: Protic solvents like Methanol and Ethanol are excellent choices. They readily dissolve the substrate and are inert to the reaction conditions. Some studies suggest protic solvents can enhance the reaction by assisting with hydrogen donation.[12] Ethyl acetate (EtOAc) and Tetrahydrofuran (THF) are also commonly used and effective.[13] The choice may depend on the solubility of the starting material.
Selectivity: It is important to note that while Pd/C is highly effective, it can sometimes cause dehalogenation. If the chloro-group on the acetamide were on the aromatic ring, Raney Nickel would be a safer choice to preserve the halogen.[11]
Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas, instead using a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst (e.g., Pd/C).[14][15]
Solvents: Polar solvents such as Methanol or Ethanol are required to dissolve the hydrogen donor salt and the substrate.[15]
Metal-Acid Systems: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) are robust and cost-effective.[11]
Solvents: The reaction is often run in a solvent that can tolerate acidic conditions and solubilize the reactants. For the Zn/Acetic Acid system, Methanol is a solvent of choice.[16] For Fe/HCl, water and ethanol mixtures are common.
Application Protocol: Catalytic Hydrogenation of CENNA
Objective: To synthesize 2-Chloro-N-ethyl-N-(4-amino-benzyl)-acetamide.
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
Methanol or Ethanol
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Celite™
Magnetic stirrer, round-bottom flask or hydrogenation vessel
Procedure:
Add CENNA to a suitable reaction flask.
Add Methanol or Ethanol (approx. 20 mL per gram of CENNA).
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).
Once complete, carefully purge the flask with nitrogen.
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent.
Combine the filtrates and remove the solvent under reduced pressure to yield the desired amine product, which can be purified further if needed.
Visualization: Decision Tree for Nitro Reduction
Caption: Decision tree for selecting a nitro reduction method and solvent.
Hydrolysis of the Amide Bond
Amides are the most stable of the carboxylic acid derivatives, and their hydrolysis requires vigorous conditions, typically heating with a strong acid or base.[17] The solvent's primary role here is to facilitate the reaction with the hydrolyzing agent (water, hydroxide, or hydronium ions) and to keep the substrate in solution.
Acidic Hydrolysis: This reaction is typically performed by refluxing the amide in a strong aqueous acid like hydrochloric acid or sulfuric acid.[18][19] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[17]
Solvents:Water is the reagent. Often, a co-solvent like Ethanol or 1,4-Dioxane is used to increase the solubility of the organic substrate in the aqueous medium.[20]
Basic (Saponification) Hydrolysis: This involves heating the amide with a strong aqueous base, such as sodium hydroxide.[21] The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon directly.[19][21]
Solvents: As with acidic hydrolysis, water is the primary medium, and a co-solvent like Ethanol or Methanol is often necessary to create a homogeneous reaction mixture.[20]
Application Protocol: Basic Hydrolysis of CENNA
Objective: To produce 4-nitro-N-ethylbenzylamine and chloroacetic acid (as its sodium salt).
In a round-bottom flask, combine CENNA (1 eq), 10% aqueous NaOH solution (5-10 vol), and Ethanol (5-10 vol). The ethanol is added to aid solubility.
Attach a condenser and heat the mixture to reflux (approx. 80-90 °C).
Maintain reflux for several hours (e.g., 4-16 hours). Monitor the reaction by TLC.[20]
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous residue with water and extract with Dichloromethane (3x) to isolate the amine product (4-nitro-N-ethylbenzylamine).
The aqueous layer, containing the sodium chloroacetate, can be acidified with 1N HCl to pH ~2-3 and then extracted with an organic solvent to isolate chloroacetic acid, if desired.
Combine the organic extracts containing the amine, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Conclusion and Summary
The selection of a solvent is a critical parameter in directing the reactivity of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide. By understanding the underlying mechanistic principles, researchers can choose a solvent that not only dissolves the reactants but actively promotes the desired chemical transformation while suppressing unwanted side reactions.
Reaction Type
Target Site
Recommended Solvent Class
Specific Examples
Rationale
SN2 Substitution
α-Chloro Carbon
Polar Aprotic
DMF, DMSO, Acetonitrile
Maximizes nucleophile reactivity by preventing H-bonding.[5]
Nitro Reduction
Nitro Group
Polar Protic
Ethanol, Methanol
Excellent solubility for substrate and reagents (H-donors); inert to hydrogenation.[12]
Amide Hydrolysis
Amide Carbonyl
Aqueous w/ Co-Solvent
Water/Ethanol
Water is the reagent; a polar co-solvent is required for substrate solubility.[20]
This guide provides a foundational framework for solvent selection. Empirical optimization for specific substrates and reaction conditions remains an essential part of process development.
References
LibreTexts, C. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
OpenOChem Learn. SN2 Effect of Solvent. Available at: [Link]
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. Available at: [Link]
University of Calgary. NS7. Solvent Effects - aliphatic nucleophilic substitution. Available at: [Link]
LibreTexts, C. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
University of Illinois. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at: [Link]
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
Allen, A. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]
Oxford University Press. (2025). Amides can be hydrolysed under acidic or basic conditions too. Available at: [Link]
Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available at: [Link]
Organic Synthesis. Hydrolysis of Amide. Available at: [Link]
Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. Available at: [Link]
ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. Available at: [Link]
Chemguide. the hydrolysis of amides. Available at: [Link]
PMC. (2016). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]
LibreTexts, C. (2021). 24.4: Hydrolysis of Amides. Available at: [Link]
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
ResearchGate. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Available at: [Link]
PMC. (2015). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. Available at: [Link]
Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Available at: [Link]
RSC Publishing. (2021). A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. Available at: [Link]
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]
Journal of University of Shanghai for Science and Technology. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Available at: [Link]
Goa University. Advancement in methodologies for reduction of nitroarenes. Available at: [Link]
ACS Publications. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Available at: [Link]
Elsevier. (2022). Preferential solvation study of (Z)-N-benzyl-2-{5-(4-hydroxybenzylidene) - SVKM IOP. Available at: [Link]
purification methods for removing impurities from 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Case ID: PUR-CENA-001 Status: Active Assigned Specialist: Senior Application Scientist[1] Executive Summary & Molecule Analysis Welcome to the technical support guide for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide (re...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-CENA-001
Status: Active
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Molecule Analysis
Welcome to the technical support guide for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide (referred to herein as CENA ). This guide addresses the specific purification challenges inherent to this molecule's structure.
Structural Vulnerabilities[1][2]
-Chloroacetamide Moiety: This is an electrophilic "warhead" (alkylating agent).[1] It is susceptible to hydrolysis (forming the hydroxy-acetamide) if exposed to strong bases or prolonged heating in aqueous media.[1]
Nitro Group: Provides crystallinity but can lead to strong adsorption on silica, causing tailing during chromatography.[1]
N-Ethyl Group: Increases lipophilicity compared to N-H analogs, often lowering the melting point and increasing the risk of "oiling out" during recrystallization.[1]
Diagnostic Triage: Identify Your Impurity
Before selecting a protocol, identify the nature of your contamination using this diagnostic matrix.
Observation
Probable Impurity
Diagnostic Check
Yellow/Orange Color
Trace 4-nitrobenzylamine derivative (Starting Material) or oxidation byproducts.[1]
TLC (Stain with Ninhydrin; amine will be positive).[1]
TLC in 50% EtOAc/Hexane (Spot stays near baseline).[1]
Sticky Gum / Oil
Solvent occlusion or mixed impurities preventing crystal packing.[1]
H NMR (Check for solvent peaks).
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical state and impurity profile.[1]
Protocol 1: The "Gold Standard" Chemical Workup
Purpose: Removal of unreacted amine (N-ethyl-4-nitrobenzylamine) and excess acylating agent (chloroacetyl chloride).[1]
When to use: ALWAYS perform this before recrystallization or chromatography.[1]
Reagents
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
Mechanism:[1][2][3][4] Protonates the unreacted secondary amine, rendering it water-soluble. The amide (CENA) remains in the organic layer.[1]
Base Wash (Removes Acids):
Wash the organic layer twice with Saturated NaHCO₃.[1]
Mechanism:[1][2][3][4] Neutralizes residual HCl and hydrolyzes trace chloroacetyl chloride to water-soluble salts [2].[1]
Drying: Dry the organic layer over Anhydrous MgSO₄ (Magnesium Sulfate).[1]
Concentration: Filter and evaporate the solvent under reduced pressure at <40°C. High heat can degrade the product.[1]
Protocol 2: Recrystallization (Preferred Method)
Purpose: Removing non-polar byproducts and achieving >98% purity.[1]
Constraint: Only works if the product is a solid. If it is an oil, proceed to Protocol 3.[1]
Solvent Systems
Based on the solubility of nitro-aromatics and chloroacetamides [3, 4], the following systems are recommended:
System
Composition
Best For
System A (Standard)
Ethanol / Water
General purification.[1] Dissolve in hot EtOH, add warm water until turbid.
Q1: My product is "oiling out" instead of crystallizing. What do I do?
Cause: The N-ethyl group lowers the melting point, or impurities are depressing it further.[1]
Fix:
Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.[1]
Seeding: If you have a tiny crystal from a previous batch, add it.
Trituration: Dissolve the oil in a small amount of Diethyl Ether or Hexane and sonicate.[1] This often forces the solid to crash out.[1]
Q2: I see a new spot on TLC that stays at the baseline.
Cause: Hydrolysis of the C-Cl bond to C-OH.[1] This happens if you used NaOH during the wash or heated the reaction too long in wet solvents.[1]
Fix: This impurity is very polar.[1] Use Protocol 3 (Column) or a recrystallization from EtOAc/Hexane (the polar impurity will stay out of the crystal lattice).[1]
Q3: The product has a persistent yellow color.
Cause: Nitro-compounds are naturally yellow, but intense orange/brown indicates oxidation or residual aniline precursors.[1]
Fix: Perform a Charcoal Filtration (Step 3 in Protocol 2). If that fails, wash the organic layer with 1M HCl again to ensure all aniline is removed.
References
Reactivity of alpha-haloacetamides
Mechanism:[1][2][3][4] The electron-withdrawing carbonyl makes the alpha-carbon highly electrophilic. Strong bases (OH-) attack the alpha-carbon (SN2) or the carbonyl.[1]
Source: NIST Chemistry WebBook, "2-Chloro-N-ethylacetamide".[1][5] Available at: [Link][1]
Amide Synthesis Workup Protocols
Standard: Acid/Base wash sequences are standard for removing amine precursors and acid chlorides.[1]
Recrystallization of Nitro-Acetamides
Context: 2-Chloro-N-(4-nitrophenyl)acetamide analogs are typically purified via Ethanol/Water recrystallization.[1]
Source: MDPI, "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide".[1] Available at: [Link][1]
Solubility Data
Context: Solubility profiles for chloroacetamides in common organic solvents.[1]
Source: PrepChem, "Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide".[1] Available at: [Link]
recrystallization techniques for high-purity 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Executive Summary You are encountering challenges in the purification of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide . This compound presents a specific set of physicochemical challenges: it combines a hydrophobic benz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are encountering challenges in the purification of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide . This compound presents a specific set of physicochemical challenges: it combines a hydrophobic benzyl/ethyl motif with a polar nitro group and a reactive
-chloroacetamide core.
The two most common failure modes for this specific architecture are:
"Oiling Out" (Liquid-Liquid Phase Separation): The compound separates as a viscous oil rather than a crystalline solid.
Hydrolytic Instability: The labile C-Cl bond is susceptible to solvolysis in hot protic solvents, potentially increasing impurity levels during the purification itself.
This guide provides a validated, self-correcting protocol designed to maximize purity (>99.5% HPLC) while mitigating thermal degradation.
Part 1: Solvent System Engineering
Do not rely on trial-and-error. We recommend two specific solvent systems based on the Hansen Solubility Parameters of nitro-aromatic amides.
System A: The Kinetic Control System (Recommended)
Mechanism: This aprotic system minimizes the risk of solvolysis (hydrolysis of the chloride).
Ideal For: Crude material with high water content or significant colored impurities.
System B: The Thermodynamic System
Solvents: Ethanol (95% or Absolute)
Mechanism: Exploits the steep solubility curve of nitro-aromatics in hot alcohols.
Risk: Prolonged boiling may convert the product to the
-ethoxy analog or the alcohol (via hydrolysis). Strict time limits apply.
Comparative Analysis Table:
Feature
System A (EtOAc/Heptane)
System B (Ethanol)
Solubility Power
Moderate (Requires heat)
High (at boiling)
Impurity Rejection
Excellent for polar tars
Good for isomers
Hydrolysis Risk
Negligible
Moderate (Time-dependent)
Crystallization Speed
Fast
Slow
"Oiling Out" Risk
Moderate
High
Part 2: The "Anti-Oil" Recrystallization Protocol
Safety Warning:
-Chloroacetamides are potent contact sensitizers and potential alkylating agents. Double-glove (Nitrile/Laminate) and work strictly within a fume hood.
Workflow Logic (Graphviz Visualization)
Caption: Decision tree for managing phase separation. Note the "Reheat loop" which is essential if oiling occurs.
Step-by-Step Methodology (System A Focus)
Dissolution:
Place 10g of crude 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide in a 250mL Erlenmeyer flask.
Add Ethyl Acetate in small portions (start with 20mL) while heating to a gentle reflux (approx. 75°C).
Target: A clear, yellow solution. If dark insoluble specks remain, they are likely inorganic salts or polymerized tars.
Hot Filtration (Mandatory):
Filter the hot solution through a pre-warmed glass frit or fluted filter paper.
Why? Nucleation sites on dust/impurities cause premature, uncontrolled precipitation.
The "Cloud Point" Induction:
Maintain the filtrate at ~60°C.
Dropwise add n-Heptane (warm) until a persistent faint turbidity (cloudiness) appears.
Add 1-2 mL of Ethyl Acetate to just clear the solution again.
Add a tiny crystal of pure product. If you lack pure crystals, scratch the inner glass wall with a glass rod to induce micro-abrasions (nucleation sites).
Scientific Rationale: This bypasses the metastable zone where Liquid-Liquid Phase Separation (oiling) competes with crystallization.
Controlled Cooling:
Wrap the flask in a towel or place in a warm water bath and let it cool to Room Temperature (RT) over 2-3 hours.
Do not plunge into ice immediately. This causes thermal shock and entrapment of impurities.
Once at RT, move to an ice bath (0-4°C) for 30 minutes to maximize yield.
Part 3: Troubleshooting & FAQs
Q1: The solution turned into a dark oil at the bottom of the flask. What happened?
Diagnosis: You encountered "Oiling Out."[2][3] The temperature dropped into a region where the compound is less stable as a crystal than as a supercooled liquid.
The Fix:
Reheat the mixture until the oil redissolves.
Add a small amount (5-10% volume) of the good solvent (EtOAc or Ethanol).
Seed heavily at a higher temperature.
Cool much slower.
Q2: My crystals are yellow/orange. Is this normal?
Analysis: Nitro compounds are inherently yellow. However, deep orange or brown indicates oxidation products or azo-dimers.
The Fix: Use Activated Charcoal during the hot filtration step (Step 2).[3] Add 1-2% w/w charcoal, boil for 2 minutes, then filter hot. Note: Charcoal can catalyze hydrolysis, so keep contact time short.
Q3: Purity is high, but yield is low (<50%).
Analysis: The "Common Ion Effect" suggests you are using too much solvent.
The Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to harvest a "Second Crop." Warning: The second crop is always less pure than the first.
Part 4: Impurity Profiling
Understanding what you are removing is key to validating the process.
Impurity Type
Origin
Removal Mechanism
N-ethyl-4-nitrobenzylamine
Unreacted Starting Material
Remains in the mother liquor (highly soluble in EtOAc/EtOH).
-Hydroxyacetamide
Hydrolysis of C-Cl bond
More polar; stays in solution if Ethanol is used.
Nitro-reduction byproducts
Side reactions (Azoxy/Azo)
Removed via Activated Charcoal (high affinity for planar aromatics).
Inorganic Salts
Neutralization steps (NaCl/TEA·HCl)
Removed via Hot Filtration (insoluble in hot EtOAc).
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for solvent selection in industrial/scale-up contexts).
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Data source for solvent miscibility and solubility prediction).[3]
Technical Support Center: Identifying Degradation Products of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Welcome to the technical support center for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifyin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying its degradation products. Understanding the stability of this molecule is crucial for ensuring the safety, efficacy, and quality of any related pharmaceutical product.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide?
A1: Based on the structure of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis. The molecule possesses several reactive functional groups: a chloroacetamide moiety, which is susceptible to hydrolysis, and a nitrobenzyl group, which can be sensitive to photolytic and reductive conditions.
Hydrolysis: The amide and chloro- substituents are the most likely sites for hydrolysis. Acidic or basic conditions can catalyze the cleavage of the amide bond, yielding N-ethyl-N-(4-nitro-benzyl)amine and chloroacetic acid. The chlorine atom can also be displaced by a hydroxyl group to form 2-Hydroxy-N-ethyl-N-(4-nitro-benzyl)-acetamide.
Oxidation: The benzylic position and the ethyl group are potential sites for oxidation. This can lead to the formation of various oxygenated derivatives.
Photolysis: The nitroaromatic group can absorb UV light, leading to a variety of degradation products. Common photolytic reactions for nitroaromatic compounds include reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if these are degradation products?
A2: The appearance of new peaks in a stability-indicating HPLC method is a strong indicator of degradation.[3][4] To confirm, you should perform a forced degradation study.[1][2][5][6] This involves subjecting your compound to stress conditions (acid, base, peroxide, heat, and light) to intentionally induce degradation. If the new peaks in your study match the retention times of the peaks generated under stress conditions, they are likely degradation products. Mass spectrometry (LC-MS) is an invaluable tool for confirming the identity of these peaks by providing molecular weight and fragmentation data.
Q3: What are the best initial HPLC-UV conditions for separating the parent compound from its potential degradation products?
A3: A good starting point for developing a stability-indicating HPLC method is to use a reversed-phase C18 column with a gradient elution.[3]
Initial Recommended HPLC-UV Conditions:
Parameter
Recommendation
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate
1.0 mL/min
Detection Wavelength
Monitor at a wavelength where the parent and expected degradants have significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).
Column Temperature
30 °C
This method should then be optimized to ensure adequate separation of all observed peaks.[7][8]
Q4: How can I elucidate the structure of an unknown degradation product?
A4: Structure elucidation of unknown degradation products typically requires a combination of analytical techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation product. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the degradation product provides information about its structure. The fragmentation pattern can be compared to the parent compound to identify structural modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are the most powerful tools for unambiguous structure determination.
Forced Degradation Studies: The conditions under which a specific degradant is formed can provide clues about its structure. For example, a product formed under acidic or basic conditions is likely a result of hydrolysis.
Section 2: Troubleshooting Guide
Issue
Potential Cause(s)
Troubleshooting Steps & Solutions
Poor peak shape for the parent compound or degradation products.
1. Inappropriate mobile phase pH.2. Column overload.3. Secondary interactions with the column stationary phase.
1. Adjust the mobile phase pH to ensure all analytes are in a single ionic form.2. Reduce the injection volume or sample concentration.3. Try a different column chemistry (e.g., C8, Phenyl-Hexyl).
Co-elution of degradation products.
Insufficient chromatographic resolution.
1. Optimize the gradient slope (make it shallower).2. Try a different organic modifier (e.g., methanol instead of acetonitrile).3. Change the mobile phase pH.4. Use a longer column or a column with a smaller particle size.
No degradation observed under stress conditions.
The compound is highly stable under the applied conditions, or the stress conditions are not harsh enough.
1. Increase the concentration of the stressor (e.g., higher molarity of acid/base).2. Increase the temperature.3. Extend the duration of the stress study.
Complete degradation of the parent compound.
The stress conditions are too harsh.
1. Reduce the concentration of the stressor.2. Lower the temperature.3. Shorten the duration of the stress study.
Mass spectrometer signal is weak or absent for a degradation product.
The degradation product may not ionize well under the chosen MS conditions.
1. Try switching between positive and negative ion modes.2. Optimize the MS source parameters (e.g., capillary voltage, gas flow).3. Change the mobile phase additives to promote ionization (e.g., add ammonium formate or acetate).
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide.[1][5]
Materials:
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Methanol or Acetonitrile (HPLC grade)
Water (HPLC grade)
pH meter
Heating block or water bath
Photostability chamber
Procedure:
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Heat the solution at 60 °C for 24 hours.
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
Dilute with mobile phase to the target concentration for HPLC analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Keep the solution at room temperature for 24 hours.
Neutralize with an appropriate amount of 0.1 M HCl.
Dilute with mobile phase to the target concentration for HPLC analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Keep the solution at room temperature for 24 hours, protected from light.
Dilute with mobile phase to the target concentration for HPLC analysis.
Thermal Degradation:
Place a solid sample of the compound in an oven at 105 °C for 24 hours.
Also, heat a solution of the compound (in a suitable solvent) at 60 °C for 24 hours.
Dissolve the solid sample and dilute the heated solution with mobile phase for HPLC analysis.
Photolytic Degradation:
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analyze the samples by HPLC.
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Protocol 2: HPLC-MS/MS Analysis for Degradant Identification
This protocol provides a general workflow for identifying degradation products using LC-MS/MS.
Instrumentation:
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).
Procedure:
Method Development: Develop an HPLC method that separates the parent compound from its degradation products, as described in FAQ 3.
Full Scan MS Analysis:
Inject the stressed samples and acquire data in full scan mode to determine the molecular weights of the degradation products.
MS/MS Analysis:
Perform a second injection of each sample, this time acquiring MS/MS data for the parent compound and each of the observed degradation products.
Use collision-induced dissociation (CID) to fragment the ions.
Data Analysis:
Propose elemental compositions for the degradation products based on their accurate masses.
Analyze the fragmentation patterns of the degradation products and compare them to the fragmentation pattern of the parent compound to deduce the structural modifications.
Section 4: Visualizations
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide.
Caption: Predicted degradation pathways of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide.
Experimental Workflow for Degradant Identification
This workflow outlines the systematic approach to identifying and characterizing degradation products.
Caption: A typical workflow for the identification and characterization of degradation products.
References
Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
Force Degradation for Pharmaceuticals: A Review - IJSDR. Available at: [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Available at: [Link]
Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. PubMed. Available at: [Link]
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. USGS Publications Warehouse. Available at: [Link]
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available at: [Link]
Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. PubMed. Available at: [Link]
Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Available at: [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. ProQuest. Available at: [Link]
Analysis of nitroaromatic compounds in urine by gas chromatography–mass spectrometry for the biological monitoring of explosives. Scilit. Available at: [Link]
Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. PubMed. Available at: [Link]
Studies in Stability Indicating Chromatographic Method Development and Validation. Available at: [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. Available at: [Link]
Stability Indicating HPLC Method Development: A Review. Available at: [Link]
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. Available at: [Link]
Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. PubMed. Available at: [Link]
Comparative Guide: HPLC Method Development for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Executive Summary & Molecule Profile[1] 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide is a critical intermediate often encountered in the synthesis of nitrogen-containing pharmacophores (e.g., nitazene analogues or anti-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide is a critical intermediate often encountered in the synthesis of nitrogen-containing pharmacophores (e.g., nitazene analogues or anti-arrhythmic precursors).[1][2] Its analysis presents a dual challenge: the chloroacetamide moiety is reactive and potentially genotoxic (requiring high-sensitivity detection), while the nitro-benzyl group creates strong UV absorbance but potential peak tailing on standard silanols.[1][2]
This guide compares two distinct chromatographic approaches:
The Standard: A robust C18 method suitable for routine Process Related Impurity (PRI) monitoring.[1][2]
The Challenger: A Phenyl-Hexyl method designed for superior selectivity of aromatic impurities via
Susceptible to hydrolysis at high pH; maintain pH < 7.[1][2]0.
Method Development Strategy: The Decision Matrix
The following decision tree outlines the logical flow for selecting the stationary phase based on the specific analytical requirement (e.g., routine assay vs. trace impurity profiling).
Comparative Study: C18 vs. Phenyl-Hexyl[1]
Method A: The Workhorse (C18)
Best for: Routine purity checks, raw material release.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]
Rationale: The low pH suppresses silanol activity, reducing tailing for the amide nitrogen. Acetonitrile provides a sharp peak shape and lower backpressure.[1][2]
Method B: The Specialist (Phenyl-Hexyl)
Best for: Separating structurally similar nitro-aromatic impurities.[1]
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm) or equivalent.[1][2]
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1][2]
Critical: Due to the reactive chloro-group, avoid protic solvents like pure water or alcohols for the stock solution to prevent degradation during storage.[1]
Stock Solution: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (stable environment). Conc: 1.0 mg/mL.[1][2]
Working Standard: Dilute the stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.[1]
Chromatographic Conditions (Method B - Recommended)[1]
) is strongly electron-withdrawing, making the benzyl ring electron-deficient.[1][2]
On C18: Retention is driven purely by hydrophobicity (Solvophobic theory).[1][2]
On Phenyl-Hexyl: The electron-rich stationary phase acts as a
-base, donating electron density to the electron-deficient nitro-aromatic ring (-acid).[1][2] This "lock-and-key" mechanism provides the "Orthogonality" required when C18 fails to separate positional isomers (e.g., 2-nitro vs 4-nitro impurities).[1]
Stability Warning
If you observe a peak growing at
min (early eluting), it is likely the hydrolysis product: N-ethyl-N-(4-nitrobenzyl)acetamide (loss of Cl).[1][2]
Corrective Action: Ensure autosampler is cooled to 4°C and buffers are fresh.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Solvophobic theory and Column Selection).[1][2]
U.S. EPA Method 8330B. (2006).[1][2] Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (Authoritative source for nitro-aromatic separation).[1][2]
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validating the linearity and accuracy of this method).
PubChem. 2-Chloro-N-(4-nitrophenyl)acetamide (Structural Analog Data). (Used for physicochemical property estimation).[1]
1H NMR and 13C NMR spectral interpretation of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide. As a tool for structural elucidation, NMR spectroscopy offers unparalleled insight into the molecular framework. This document moves beyond a simple recitation of data, explaining the causal relationships between the molecule's structure and its spectral output, thereby providing a self-validating framework for analysis.
Molecular Structure and NMR Environments
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide, with the chemical formula C₁₁H₁₃ClN₂O₃, possesses several distinct functional groups that contribute to its unique spectral signature. The key to accurate interpretation lies in identifying the non-equivalent proton and carbon atoms within the structure. Due to restricted rotation around the amide C-N bond, the molecule exists as two slowly interconverting rotamers at room temperature. This phenomenon leads to a doubling of signals for the N-ethyl and N-benzyl groups, as their chemical environments differ in each conformational isomer. For clarity in this guide, we will first discuss the expected signals for a hypothetical, rapidly rotating system before detailing the effects of slowed rotation.
Below is the chemical structure with protons and carbons labeled for assignment.
Caption: Structure of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide with key proton groups labeled.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different proton environments, their electron density (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆, and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1][2]
Table 1: Predicted ¹H NMR Data for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide in CDCl₃
Assigned Protons
Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Aromatic
Hc, Hd
8.25 - 7.50
Doublet (d)
4H (2H+2H)
The powerful electron-withdrawing nitro group strongly deshields the aromatic protons, shifting them significantly downfield.[3] The para-substitution results in two distinct signals, each appearing as a doublet.
Benzyl CH₂
Hb
~4.80
Singlet (s)
2H
These benzylic protons are deshielded by the adjacent aromatic ring and the amide nitrogen. The presence of the electron-withdrawing nitro group further enhances this downfield shift.[3]
Chloroacetyl CH₂
Ha
~4.10
Singlet (s)
2H
Protons are alpha to a carbonyl group and attached to a carbon bearing an electronegative chlorine atom, resulting in significant deshielding.[4][5][6]
Ethyl CH₂
He
~3.40
Quartet (q)
2H
These methylene protons are adjacent to the amide nitrogen, causing a downfield shift.[3] They are split into a quartet by the neighboring methyl protons (Hf).
Ethyl CH₃
Hf
~1.20
Triplet (t)
3H
These methyl protons are in a standard alkyl environment but are split into a triplet by the adjacent methylene protons (He). The typical coupling constant (³JHH) is around 7 Hz.[7]
Note on Amide Rotamers: Due to restricted rotation around the C-N amide bond, signals for the N-benzyl (Hb) and N-ethyl (He, Hf) protons may appear as two distinct sets of signals, often broadened.[3][6] For instance, instead of one singlet for Hb, two singlets might be observed. Similarly, two quartets and two triplets might be seen for the ethyl group. The relative intensity of these paired signals reflects the population of each rotamer.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In proton-decoupled spectra, each unique carbon typically appears as a single line. The chemical shift is highly sensitive to the carbon's electronic environment and hybridization.[8]
Table 2: Predicted ¹³C NMR Data for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Assigned Carbon
Label
Predicted Chemical Shift (δ, ppm)
Rationale
Carbonyl
C1
~167
The carbonyl carbon of an amide appears in this characteristic downfield region.[9][10]
Aromatic (C-NO₂)
C3
~148
The ipso-carbon attached to the strongly electron-withdrawing nitro group is significantly deshielded and shifted far downfield.
Aromatic (C-CH₂N)
C6
~144
The quaternary aromatic carbon attached to the benzyl group is also shifted downfield, though less so than the carbon attached to the nitro group. Quaternary carbons often show weaker signals.
Aromatic (CH)
C4, C9
~129
Aromatic CH carbons adjacent to the benzyl substituent.
Aromatic (CH)
C7, C8
~124
Aromatic CH carbons adjacent to the nitro group are deshielded.
Benzyl CH₂
C5
~52
This benzylic carbon is attached to nitrogen and an aromatic ring, placing it in this region.
Ethyl CH₂
C10
~43
The methylene carbon of the ethyl group is attached to the amide nitrogen.
Chloroacetyl CH₂
C2
~41
The electronegative chlorine atom causes a significant downfield shift for this aliphatic carbon.[9]
Ethyl CH₃
C11
~13
This methyl carbon is in a typical upfield aliphatic region.
Comparison with Alternative Structures
To appreciate the spectral contributions of each moiety, it is instructive to compare the expected spectrum of the target molecule with simpler, related compounds.
N-Benzylacetamide: Without the chloro and nitro groups, the benzylic protons would appear further upfield (~4.4 ppm), and the aromatic protons would be centered around 7.3 ppm. The acetyl methyl group would be a sharp singlet around 2.0 ppm.
2-Chloro-N,N-diethylacetamide: In this analogue, the aromatic signals are absent. The N-ethyl groups would show a quartet around 3.3 ppm and a triplet around 1.1 ppm. The key signal for the chloroacetyl methylene group would remain around 4.0-4.1 ppm, confirming the strong deshielding effect of the chlorine and carbonyl.
N-Ethyl-N-benzylacetamide: Comparing this to the target molecule isolates the effect of the chloroacetyl group and the 4-nitro substituent. The acetyl protons would be a singlet near 2.1 ppm, rather than the chloroacetyl singlet at ~4.1 ppm. The aromatic signals would be less deshielded, appearing as a multiplet around 7.2-7.4 ppm, demonstrating the powerful downfield effect of the para-nitro group.
This comparative analysis validates the assignments by illustrating the predictable electronic effects of specific functional groups on NMR chemical shifts.
Experimental Protocols and Workflow
Acquiring high-quality NMR data is paramount for accurate structural analysis. The following section outlines a standard operating procedure.
Step-by-Step Sample Preparation
Weighing: Accurately weigh 15-20 mg of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide.
Solvation: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[11][12][13]
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm).[1][2]
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.
Analysis: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR probe for analysis.
Data Acquisition Workflow
Caption: General experimental workflow for NMR analysis.
Logical Data Interpretation
The process of elucidating a structure from its NMR spectra follows a logical progression.
Analytical Profile & Fragmentation Guide: N-ethyl-N-(4-nitrobenzyl) chloroacetamide
Executive Summary & Contextual Relevance N-ethyl-N-(4-nitrobenzyl) chloroacetamide (CAS: 17329-87-2 analogs) is a critical synthetic intermediate and potential impurity found in the production of Nitazene-class opioids (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Contextual Relevance
N-ethyl-N-(4-nitrobenzyl) chloroacetamide (CAS: 17329-87-2 analogs) is a critical synthetic intermediate and potential impurity found in the production of Nitazene-class opioids (specifically etonitazene and protonitazene analogs). As illicit manufacturing of benzimidazole opioids rises, the ability to detect and characterize their specific precursors and degradation products is paramount for forensic intelligence and pharmaceutical purity profiling.
This guide provides a comparative analysis of mass spectrometric methods for identifying this compound, offering a definitive fragmentation map derived from structural mechanistic principles. Unlike generic spectral libraries, we dissect the electronic driving forces that dictate its unique ionization behavior.
Comparative Analysis: Analytical Methodologies
For the detection of N-ethyl-N-(4-nitrobenzyl) chloroacetamide, researchers typically choose between Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).
The following table compares these "alternatives" to guide your experimental design:
Feature
Method A: GC-MS (EI, 70 eV)
Method B: LC-MS/MS (ESI, Positive Mode)
Primary Application
Library matching (NIST/Wiley); General unknown screening.
Trace quantification; Impurity profiling in biological matrices.
Molecular Ion (M)
Weak or Absent. The radical cation () is unstable due to the labile C-Cl bond and nitro group.
Dominant. Forms stable protonated molecule .
Isotope Fidelity
Moderate. Fragmentation often obscures the characteristic (3:1) ratio.
High. The cluster clearly preserves the chlorine signature, aiding confirmation.
Soft/Collision-Induced. Fragmentation is controlled (CID), allowing precursor selection.
Key Diagnostic Ion
m/z 136 (Nitrobenzyl cation) is often the Base Peak (100%).
m/z 136 is a major product ion, but requires optimized Collision Energy (CE).
Expert Verdict
Best for initial identification of pure synthesis intermediates.
Best for biological sensitivity and confirming the molecular formula via High-Res MS (HRMS).
Deep Dive: Fragmentation Mechanics
The mass spectral fingerprint of this molecule is governed by two competing electronic effects: the electron-withdrawing nature of the 4-nitro group and the labile nature of the chloroacetamide moiety.
The Fragmentation Pathway (ESI-MS/MS)
When the protonated precursor (
for ) is subjected to Collision-Induced Dissociation (CID), the fragmentation follows a predictable hierarchy of bond scissions.
Primary Cleavage (Amide Hydrolysis-like): The amide bond is the weakest link under CID conditions. The charge retention is competitive.
Path A (Dominant): Formation of the 4-nitrobenzyl cation (
136). Despite the nitro group being electron-withdrawing (destabilizing the carbocation), the benzylic resonance still makes this the most favorable fragment compared to the unstable chloro-acyl species.
Path B (Secondary): Loss of the chloroketene moiety, leaving the secondary amine fragment (
180).
Secondary Fragmentation (The "Nitro" Signature):
The
136 ion further degrades via the loss of a nitro radical (, 30 Da) or (46 Da), resulting in characteristic ions at 106 and 90 .
Chlorine Isotope Pattern:
The precursor (
257) will show a +2 isotope peak at 259 (approx 33% intensity).
Crucially , the diagnostic fragment at
136 loses the chlorine atom , meaning the isotope pattern disappears in the MS2 spectrum. This loss of the Cl-signature is a self-validating confirmation of the transition from Precursor to Fragment.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation tree, highlighting the transition from the precursor to the diagnostic ions.
Figure 1: ESI-MS/MS Fragmentation Tree. Red path indicates the primary diagnostic transition used for MRM (Multiple Reaction Monitoring).
Experimental Protocol: Self-Validating Workflow
To ensure high-confidence identification, follow this standardized LC-MS/MS workflow. This protocol includes a "Trap & Confirm" step to validate the chlorine presence before fragmentation.
Phase 1: Sample Preparation
Solvent: Dissolve 1 mg of sample in Methanol (MeOH) . Avoid protic buffers initially to prevent hydrolysis of the chloroacetamide.
Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid in Water/MeOH (50:50).
Phase 2: LC-MS/MS Parameters (Q-TOF or Triple Quad)
Ionization: ESI Positive Mode (+).
Capillary Voltage: 3.0 - 3.5 kV.
Cone Voltage: 20V (Keep low to prevent in-source fragmentation of the labile Cl-C bond).
Before running MS/MS, perform a full scan (MS1) from
100–400.
Pass Criteria: You must observe the doublet at
257 and 259 with a ratio of roughly 3:1.
Fail: If you see only
221 (Loss of HCl), your source temperature is too high or the cone voltage is too aggressive.
Phase 4: Collision Energy Ramping
Run a "CE Ramp" experiment (10 eV to 50 eV) to establish the breakdown curve.
Low CE (10-15 eV): Preserves the
180 amine fragment.
Med CE (20-35 eV): Maximizes the
136 diagnostic ion.
High CE (>40 eV): Produces the
106/90 secondary fragments.
Diagnostic Ion Table
Use this table to program your Multiple Reaction Monitoring (MRM) transitions.
Ion Type
m/z (Theoretical)
Origin/Structure
Relative Abundance (Est.)
Diagnostic Utility
Precursor
257.07
()
100% (MS1)
Parent confirmation.
Isotope
259.07
()
~32% (MS1)
Critical: Confirms presence of Chlorine.
Fragment 1
136.04
100% (MS2)
Primary Quantifier. Nitrobenzyl cation.
Fragment 2
106.04
20-40%
Qualifier. Loss of NO from m/z 136.
Fragment 3
89/90
10-20%
Qualifier. Loss of nitro group entirely.
Fragment 4
30.03
<10%
Non-specific. Derived from ethyl-amine chain.
References
Walton, S. E., et al. (2022).[1] "A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS)." Journal of Analytical Toxicology, 46(3), 221-231.[1]
Vandeputte, M. M., et al. (2021).[2] "Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of 'Nitazene' 2-Benzylbenzimidazole New Synthetic Opioids." ACS Chemical Neuroscience, 12(7), 1241–1251.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
A Comparative Guide to the Reactivity of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide and Benzyl Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to the success...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. The reactivity of these molecules dictates reaction conditions, potential side products, and overall efficiency. This guide provides an in-depth comparison of the reactivity of two electrophilic compounds: 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide and benzyl chloride, in the context of nucleophilic substitution reactions. By examining their structural and electronic properties, we can predict and rationalize their behavior, offering valuable insights for reaction design and optimization.
Molecular Structure and its Influence on Reactivity
The reactivity of an alkyl halide in nucleophilic substitution reactions is primarily governed by the nature of the substrate, the leaving group, the nucleophile, and the solvent.[1] In this comparison, we will focus on the intrinsic properties of our two substrates: 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide and benzyl chloride.
Benzyl chloride is a primary benzylic halide. The carbon atom bearing the chlorine is directly attached to a benzene ring. This structural feature allows for the potential stabilization of a carbocation intermediate through resonance, making the SN1 pathway a possibility.[2][3] However, as a primary halide, it is also susceptible to SN2 reactions, which are favored by strong nucleophiles and are sensitive to steric hindrance.[4][5]
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide , on the other hand, is an α-halo amide. The electrophilic carbon is adjacent to a carbonyl group and a nitrogen atom, which is further substituted with an ethyl group and a 4-nitrobenzyl group. This complex structure introduces several electronic and steric factors that will significantly modulate its reactivity compared to the simpler benzyl chloride.
Electronic Effects
The electronic environment of the electrophilic carbon atom plays a crucial role in determining the reaction pathway.
Benzyl Chloride: The phenyl group can stabilize a developing positive charge at the benzylic position through resonance in an SN1 mechanism.[3][6] This delocalization of charge makes the formation of a benzyl carbocation more favorable than a simple primary carbocation.
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide: This molecule presents a more complex electronic landscape.
Inductive Effect of the Carbonyl Group: The adjacent carbonyl group is strongly electron-withdrawing, which destabilizes any developing positive charge on the α-carbon. This effect significantly disfavors the formation of a carbocation, making an SN1 reaction highly unlikely.
Resonance Effect of the Amide: The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group. This resonance reduces the electrophilicity of the carbonyl carbon but can also influence the adjacent α-carbon.
Effect of the 4-Nitrobenzyl Group: The 4-nitrobenzyl group contains a potent electron-withdrawing nitro group (-NO2). This group deactivates the benzene ring and, through its inductive and resonance effects, will further pull electron density away from the nitrogen atom. This, in turn, can influence the electronic environment of the reactive C-Cl bond. A 4-nitro group on a benzyl halide is known to disfavor the SN1 mechanism due to the destabilization of the carbocation intermediate.[7]
Steric Hindrance
Steric hindrance is a critical factor, particularly for the SN2 mechanism, which involves a backside attack by the nucleophile.[8][9]
Benzyl Chloride: As a primary halide, the electrophilic carbon in benzyl chloride is relatively unhindered, making it a good substrate for SN2 reactions.[4]
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide: The electrophilic carbon in this molecule is significantly more sterically hindered. The presence of the N-ethyl-N-(4-nitro-benzyl)amino group creates a bulky environment around the reaction center, which would impede the approach of a nucleophile for a backside attack.[10][11]
The following diagram illustrates the structural differences and the key groups influencing reactivity.
Caption: Molecular structures of the two compounds.
Predicted Reactivity and Mechanistic Pathways
Based on the analysis of electronic and steric factors, we can predict the relative reactivity and the likely mechanistic pathways for each compound.
Benzyl chloride is expected to be significantly more reactive than 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide in nucleophilic substitution reactions. It can react via both SN1 and SN2 mechanisms, with the predominant pathway depending on the reaction conditions (nucleophile strength, solvent polarity, etc.).[2][12]
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide is predicted to be considerably less reactive. The strong electron-withdrawing effect of the adjacent amide carbonyl group and the steric bulk around the electrophilic carbon create significant barriers to both SN1 and SN2 pathways. The SN1 pathway is highly disfavored due to carbocation destabilization. The SN2 pathway is hindered by the bulky substituent on the nitrogen atom. Therefore, more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles) would likely be required to achieve substitution.
The following diagram outlines the predicted reaction pathways.
Caption: Predicted reactivity and mechanistic pathways.
Proposed Experimental Protocol for Comparative Reactivity Study
To empirically validate these predictions, a competitive reaction experiment can be designed. This experiment will allow for the direct comparison of the reactivity of the two substrates under identical conditions.
Objective
To determine the relative reactivity of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide and benzyl chloride towards a common nucleophile.
Materials
Benzyl chloride
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Sodium iodide
Acetone (anhydrous)
Internal standard (e.g., dodecane)
Deuterated chloroform (CDCl3) for NMR analysis
Experimental Workflow
The following diagram outlines the proposed experimental workflow.
Caption: Proposed experimental workflow for the comparative study.
Rationale for Experimental Choices
Nucleophile: Sodium iodide is chosen as the nucleophile. The Finkelstein reaction (halide exchange) is a well-established SN2 reaction. Iodide is an excellent nucleophile and a good leaving group, which should facilitate the reaction.[13]
Solvent: Acetone is a polar aprotic solvent, which favors SN2 reactions by solvating the cation (Na+) but not the nucleophile (I-), thus keeping the nucleophile "naked" and highly reactive.[8]
Analytical Method: 1H NMR or GC-MS can be used to monitor the disappearance of the starting materials. The integration of characteristic peaks of each compound relative to the internal standard will provide quantitative data on their consumption rates.
Anticipated Results and Data Presentation
It is anticipated that benzyl chloride will be consumed at a significantly faster rate than 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide. The quantitative data can be summarized in the following table.
Note: The values in the table are hypothetical and serve to illustrate the expected trend.
Conclusion
This comparative guide provides a framework for understanding and predicting the chemical behavior of these and similar compounds. For researchers in drug development and synthetic chemistry, such a priori analysis is invaluable for designing efficient synthetic strategies, selecting appropriate reaction conditions, and anticipating potential challenges in the synthesis of complex molecules. The proposed experimental protocol offers a straightforward method to empirically validate these predictions and obtain quantitative data on the reactivity of these important chemical entities.
References
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
PRISM. (n.d.). Activation parameters for benzyl chloride solvolysis in isopropanol-, acetone- and dimethylsulfoxide-water mixtures. [Link]
PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
Vedantu. (n.d.). The correct order of leaving group ability in nucleophilic class 12 chemistry CBSE. [Link]
PMC. (n.d.). The Fascinating Chemistry of α‐Haloamides. [Link]
Canadian Science Publishing. (n.d.). The pressure dependence of benzyl chloride solvolysis in aqueous acetone and aqueous dimethylsulfoxide. [Link]
ResearchGate. (2025, August 6). Effect of Pressure on the Solvolysis of Benzyl Chloride in Glycenol-Water Mixtures. [Link]
Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?[Link]
spcmc.ac.in. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The influence of the nitro-group upon side-chain reactivity. Part IV. The inhibition of α-proton extraction from 4-nitrobenzyl chloride by the steric effect of methyl groups in the 3- and 5-positions. [Link]
ACS Publications. (2012, October 11). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry. [Link]
Canadian Science Publishing. (n.d.). The pressure dependence of benzyl chloride solvolysis in aqueous acetone and aqueous dimethylsulfoxide. [Link]
Chemistry Stack Exchange. (2023, May 24). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?[Link]
Chemistry LibreTexts. (2015, July 9). 7.5: Effect of the Alkyl Group on the SN 1 Reaction: Carbocation Stability. [Link]
PMC. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
Indian Academy of Sciences. (n.d.). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. [Link]
PubMed. (n.d.). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. [Link]
MDPI. (2019, August 21). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
Department of Chemistry, University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
PubMed. (2020, January 13). The Fascinating Chemistry of α-Haloamides. [Link]
Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 40. The influence of the nitro-group upon side-chain reactivity. Part II. The inhibition of the influence of the nitro-group upon α-proton-extraction from 4-nitrobenzyl chloride. [Link]
Journal of the American Chemical Society. (2017, May 22). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. [Link]
W. W. Norton & Company. (n.d.). 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition. [Link]
spectroscopic characterization of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide derivatives
A Comparative Technical Guide for Structural Validation Executive Summary & Structural Context[1][2][3][4] This guide provides a high-level technical analysis of 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide , a tertiary a...
This guide provides a high-level technical analysis of 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide , a tertiary amide scaffold often utilized as a versatile intermediate in the synthesis of bioactive benzylamines, heterocycles, and potential pharmaceutical agents.
Unlike simple secondary amides, this derivative presents specific characterization challenges due to restricted rotation around the C–N amide bond , leading to rotameric populations observable in NMR spectroscopy. This guide compares spectroscopic techniques to distinguish this molecule from its structural analogs and impurities, focusing on the diagnostic utility of NMR, IR, and MS.
The Target Molecule[2][5][6][7][8]
Core Scaffold: N-Benzylacetamide
Key Functionalities:
-Chloro group: Electrophilic site for reactions (diagnostic isotope pattern in MS).
Nitro group (
): Strong electron-withdrawing group (diagnostic IR stretches).
N-Ethyl group: Increases lipophilicity and induces rotameric complexity in NMR.
Synthesis & Workflow Visualization
To understand the spectral impurities, one must understand the genesis of the molecule. The synthesis typically proceeds via the chloroacetylation of the secondary amine N-ethyl-4-nitrobenzylamine.
Experimental Workflow (DOT Diagram)
Figure 1: Synthetic pathway highlighting the intermediate amine, which is the most common impurity found in the final spectra.
Comparative Spectroscopic Analysis
This section compares the "performance" of different techniques in identifying specific structural features.
NMR Spectroscopy: The Rotamer Challenge
Technique:
NMR (400 MHz+)
Comparison: (Ambient Temp) vs. DMSO- (High Temp)
The most critical aspect of characterizing N-ethyl-N-benzyl acetamides is the presence of rotamers . Due to the partial double bond character of the C–N amide bond, the N-ethyl and N-benzyl groups exist in cis and trans orientations relative to the carbonyl oxygen.
Feature
Behavior in (25°C)
Behavior in DMSO- (80°C)
Interpretation
Signal Appearance
Split Signals (Duplication). You will likely see two sets of peaks for the (benzyl) and (ethyl) protons. Ratio is often ~60:40 or 70:30.
Coalescence. The energy barrier to rotation is overcome; signals merge into single, sharp averages.
Do not mistake split peaks for impurities. This is intrinsic to the tertiary amide structure.
Benzylic
Two singlets (or broad peaks) separated by ~0.1–0.3 ppm (e.g., 4.65 & 4.75 ppm).
Single sharp singlet (~4.7 ppm).
Diagnostic of tertiary amides.
Chloroacetyl
Two singlets (~4.05 & 4.15 ppm).
Single singlet (~4.3 ppm).
Confirms acylation occurred.
Expert Insight: If your spectrum in
looks "messy" with doubled peaks, run a Variable Temperature (VT) NMR. If the peaks coalesce upon heating, the sample is pure. If they remain distinct, you have a physical impurity.
Infrared Spectroscopy (FT-IR): Functional Group Validation
Technique: ATR-FTIR
Comparison: Diagnostic utility for Nitro vs. Amide groups.
Functional Group
Wavenumber (, cm⁻¹)
Intensity
Specificity
Amide Carbonyl ()
1650 – 1680
Strong
High. Distinguishes the product from the amine precursor (which lacks C=O).
Nitro () Asymmetric
1515 – 1525
Strong
Very High. Confirms the integrity of the 4-nitrobenzyl ring (reduction would shift this).
Nitro () Symmetric
1340 – 1350
Medium
High. Paired with the 1520 peak, this confirms the nitro group.
C-Cl Stretch
600 – 800
Weak/Med
Low. Often obscured in the fingerprint region; less reliable than MS for confirming chlorine.
Mass Spectrometry (MS): Isotopic Confirmation
Technique: LC-MS (ESI+) or GC-MS (EI)
Comparison: Identification of the Chlorine atom.
Performance: MS is superior to NMR/IR for confirming the presence of the halogen.
Diagnostic Pattern: Look for the M and M+2 peaks. Chlorine consists of
(75%) and (25%).
Result: The molecular ion cluster will show a 3:1 intensity ratio separated by 2 mass units.
Example: If M+ is 256, you must see a peak at 258 with ~33% intensity of the parent peak.
Detailed Experimental Protocols
Protocol A: Synthesis & Isolation (Small Scale)
Preparation: Dissolve N-ethyl-4-nitrobenzylamine (1.0 eq) and Triethylamine (1.2 eq) in dry Dichloromethane (DCM) at 0°C.
Addition: Dropwise add Chloroacetyl chloride (1.1 eq) dissolved in DCM. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation or degradation.
Monitoring: Stir at room temperature for 2 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). The amine spot (polar, lower
) should disappear; the amide spot (less polar, higher ) appears.
Workup: Wash with 1N HCl (removes unreacted amine), then Sat.
(removes acid), then Brine. Dry over .
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if rotamers cause oiling.
Protocol B: NMR Characterization (Rotamer Check)
Sample Prep: Dissolve ~10 mg of product in 0.6 mL
.
Acquisition: Run standard proton sequence (16 scans).
Analysis:
Identify the aromatic region (AA'BB' system for p-nitrobenzyl).
Check the 4.0–5.0 ppm region. If you see four singlets (two pairs), calculate the integration. The sum of the benzylic pair should equal 2H. The sum of the chloroacetyl pair should equal 2H.
Self-Validation: If the integration is non-integer (e.g., 1.3H), you likely have unreacted starting material mixed with rotamers.
Data Summary Tables
Table 1: Predicted
NMR Chemical Shifts (
)
Note: Values are representative of N-benzyl-N-alkyl-2-chloroacetamide systems. Exact values vary with concentration and rotamer ratio.
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
Notes
Ar-H (ortho to )
8.18 – 8.22
Doublet ( Hz)
2H
Deshielded by Nitro group.
Ar-H (meta to )
7.40 – 7.50
Doublet ( Hz)
2H
Overlaps with solvent in some cases.
Benzyl
4.65 / 4.78
Singlet (Split)
2H (Total)
Diagnostic Rotamer Pair.
Chloroacetyl
4.08 / 4.15
Singlet (Split)
2H (Total)
Deshielded by Cl and C=O.
Ethyl
3.35 – 3.50
Quartet (Split)
2H
Broadened by rotation.
Ethyl
1.15 – 1.25
Triplet
3H
Typical ethyl terminal.
Table 2: Comparative Technique Selection Guide
Characterization Goal
Recommended Technique
Alternative
Why?
Confirm Structure
1D NMR
2D HSQC
NMR provides the connectivity of the ethyl and benzyl groups.
Confirm Purity
HPLC (UV 254nm)
qNMR
HPLC separates non-rotameric impurities better than NMR.
Confirm Halogen
Mass Spec (MS)
Elemental Analysis
MS gives immediate isotope confirmation; EA is slow and requires bulk sample.
Detect Water/Solvent
NMR
KF Titration
NMR sees retained DCM/Ethanol easily.
Visualization of Characterization Logic
This diagram illustrates the decision matrix for validating the product.
Figure 2: Logical workflow for distinguishing intrinsic rotameric splitting from actual chemical impurities.
X-ray crystallography data for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide structure
A Comparative Guide to the Crystallographic Landscape of Substituted N-Aryl Acetamides: Insights Towards the Structure of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide For the Attention of: Researchers, Scientists, and D...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Crystallographic Landscape of Substituted N-Aryl Acetamides: Insights Towards the Structure of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the X-ray crystallography data for a series of substituted N-aryl acetamides. While crystallographic data for the specific molecule of interest, 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide, is not publicly available at the time of this writing, this document serves as an in-depth guide to understanding the structural nuances of this class of compounds. By examining closely related structures, we can infer and predict the likely crystallographic features of the target molecule, providing a valuable resource for researchers in the field.
The Quest for the Target Structure: A Landscape of Analogs
A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no deposited structure for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide. However, the literature provides a wealth of high-quality crystallographic data for structurally similar compounds. This allows for a robust comparative analysis, which is often more instructive than the analysis of a single structure in isolation.
The primary analog for our study is 2-Chloro-N-(4-nitrophenyl)acetamide , which differs by the substituents on the amide nitrogen. We will leverage the detailed structural information available for this compound and compare it with other related acetamides to understand the influence of various functional groups on the crystal packing and molecular conformation.
The Archetype: Crystal Structure of 2-Chloro-N-(4-nitrophenyl)acetamide
The crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide has been determined, with at least one study presenting a high-precision, low-temperature dataset. This compound serves as our foundational structure for comparison.
Key Crystallographic Data:
A summary of the crystallographic data for 2-Chloro-N-(4-nitrophenyl)acetamide is presented in Table 1. Two datasets are presented, one collected at room temperature and a more precise dataset collected at a lower temperature.
The defining feature of the 2-Chloro-N-(4-nitrophenyl)acetamide crystal structure is the extensive network of hydrogen bonds. The molecules are linked into chains by intermolecular N—H···O hydrogen bonds[2]. This is a classic interaction for secondary amides and a dominant force in their crystal packing. Additionally, the structure is further stabilized by other weak interactions, including C—H···O contacts[1]. The near planarity of the molecule is also a noteworthy feature.
Comparative Structural Analysis: The Influence of Substitution
To predict the structure of our target molecule, we will now compare the archetypal structure with other substituted acetamides. This will allow us to deconstruct the role of each substituent.
The Impact of N-Alkylation and N-Benzylation
The most significant difference between our target molecule and the archetypal structure is the substitution on the amide nitrogen. The presence of an ethyl and a 4-nitrobenzyl group in place of a hydrogen atom will have profound structural implications:
Elimination of N—H···O Hydrogen Bonds: The primary intermolecular interaction in the archetypal structure, the N—H···O hydrogen bond, will be absent in 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide. This will necessitate a completely different packing arrangement.
Steric Hindrance: The bulky ethyl and 4-nitrobenzyl groups will introduce significant steric hindrance around the amide bond. This will likely lead to a non-planar conformation of the molecule. The dihedral angles between the phenyl ring, the amide plane, and the benzyl group will be a key structural feature.
Alternative Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing will be governed by weaker interactions such as C—H···O, C—H···π, and potentially π-π stacking interactions involving the aromatic rings. The nitro group, a strong hydrogen bond acceptor, will likely play a crucial role in forming C—H···O interactions.
The Role of Substituents on the Phenyl Ring
The electronic nature and position of substituents on the aromatic rings can subtly influence molecular conformation and packing.
Nitro Group: The electron-withdrawing nitro group in the 4-position of the phenyl ring in the archetypal structure is also present in our target's benzyl group. This group is a potent hydrogen bond acceptor and can participate in various intermolecular interactions.
Chloro Group: The chloro-substituent on the acetyl group can also act as a weak hydrogen bond acceptor. In some related structures, Cl···O short contacts are observed, contributing to the stability of the crystal lattice[1].
Insights from Other Related Structures
Examining other N-substituted acetamides can provide further clues:
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide [3]: This structure features a benzyl group on the amide nitrogen. The molecules are connected into chains via N—H···O hydrogen bonds. While this compound still possesses an N-H donor, the presence of the benzyl group and its influence on packing can be informative.
2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide [4]: In this molecule, intermolecular C—H···O hydrogen bonds link the molecules into infinite chains. This demonstrates that even in the presence of an N-H group, other weak interactions can dominate the packing. This is a crucial observation for predicting the packing of our target molecule, which lacks an N-H donor.
Predicted Crystallographic Features of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Based on the comparative analysis, we can hypothesize the following structural features for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide:
Molecular Conformation: A non-planar conformation is expected due to the steric bulk of the N-ethyl and N-(4-nitrobenzyl) groups. The molecule will likely adopt a twisted conformation to minimize steric strain.
Crystal Packing: The absence of N-H donors will lead to a packing arrangement dominated by a network of weak intermolecular interactions, primarily C—H···O hydrogen bonds involving the nitro group and the carbonyl oxygen. Van der Waals forces will also play a significant role.
Unit Cell and Space Group: It is difficult to predict the exact unit cell parameters and space group. However, given the molecular asymmetry and the likelihood of chiral packing in a centrosymmetric space group, common space groups for organic molecules like P2₁/c or P-1 would be likely candidates.
Experimental Workflow for Structure Determination
To obtain the definitive crystal structure of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide, the following experimental workflow is recommended.
Personal protective equipment for handling 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Executive Safety Summary & Hazard Mechanism Do not treat this compound as a standard organic intermediate. 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide contains an -chloroacetamide moiety.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Hazard Mechanism
Do not treat this compound as a standard organic intermediate.
2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide contains an
-chloroacetamide moiety. From a structural toxicology perspective, this functional group acts as a potent alkylating agent .
The Mechanism of Danger: The carbon-chlorine bond is highly electrophilic. Upon contact with biological tissue, it undergoes nucleophilic substitution (
) with protein thiols and DNA nucleophiles. This results in irreversible alkylation of cellular proteins.
The Consequence: This mechanism leads to delayed, severe chemical burns (often painless initially), potent skin sensitization (allergic contact dermatitis), and potential genotoxicity.
The Context: This compound is a structural precursor to high-potency nitazene-class opioids. While the precursor itself may not possess full opioid potency, it must be handled with High Potency Active Pharmaceutical Ingredient (HPAPI) Band 3/4 containment protocols to prevent both toxic alkylation and accidental ingestion of potentially active trace impurities.
The PPE Matrix: Barrier Integrity Specifications
Standard laboratory PPE is insufficient. The lipophilic nature of the benzyl and ethyl groups facilitates rapid dermal absorption.
Protection Zone
Component
Specification
Operational Logic (The "Why")
Respiratory
PAPR or N95 + Fume Hood
Primary: Powered Air Purifying Respirator (PAPR) with HEPA filters.Minimum: Fit-tested N95 only if working strictly inside a certified Class II fume hood.
The compound is likely a solid powder. Dust generation is the highest risk vector. Simple surgical masks provide zero protection against alkylating dusts.
Dermal (Hand)
Double Gloving
Inner: 4 mil Nitrile (High dexterity).Outer: 5-8 mil Nitrile or Neoprene (Long cuff).Change Frequency: Every 30 minutes.
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-chloroacetamides can permeate thin nitrile rubber. Double gloving creates a sacrificial layer. The "30-minute rule" prevents breakthrough before it occurs.
Dermal (Body)
Impervious Lab Coat
Tyvek® or polyethylene-coated polypropylene. Closed front, elastic cuffs.
Cotton lab coats absorb liquids and dust, holding the alkylating agent against the skin. You require a non-porous barrier that sheds dust.[1]
Ocular
Chemical Goggles
Indirect vented or non-vented chemical splash goggles.
Safety glasses leave gaps. Dust or splashes can bypass glasses and alkylate the cornea, leading to permanent opacity.
Footwear
Overshoes
Disposable shoe covers (Tyvek/CPE).
Prevents tracking of toxic dust out of the containment zone and into common areas.[1]
Operational Workflow: Step-by-Step Protocol
Phase A: Preparation & Engineering Controls
Prerequisite: All handling must occur within a Chemical Fume Hood or Glovebox .
Verify Airflow: Ensure hood face velocity is between 80–100 fpm.
Surface Protection: Line the work surface with a plastic-backed absorbent mat (absorbent side up). This captures spills and prevents the alkylating agent from contaminating the permanent hood surface.
Solvent Selection: If solubilizing, avoid DMSO (Dimethyl sulfoxide) if possible. DMSO dramatically increases skin permeability, carrying the toxicant directly into the bloodstream if a splash occurs. Use Acetonitrile or Ethyl Acetate where feasible.
Phase B: Handling & Weighing
Static Control: Use an anti-static gun on the weighing boat before adding the powder. Electrostatic discharge can disperse the light powder into the air.
The "Clean-Hand/Dirty-Hand" Technique:
Non-Dominant Hand (Dirty): Remains inside the hood, touching the chemical container and spatula.
Dominant Hand (Clean): Remains outside or at the sash edge, operating the balance tare and notebook.
Never withdraw the "Dirty" hand without doffing the outer glove inside the hood.
Phase C: Decontamination & Spill Response
The Chemistry of Neutralization: Water alone is ineffective. You must destroy the electrophilic C-Cl bond using a nucleophile.
Decon Solution: 10% Aqueous Sodium Thiosulfate or a mixture of 5% Ammonia/Water.
Mechanism:[2][3][4][5][6] The thiosulfate or ammonia acts as a sacrificial nucleophile, attacking the
-carbon and displacing the chloride, rendering the molecule non-alkylating.
Spill Protocol:
Cover spill with absorbent pad.
Flood pad gently with Decon Solution.
Wait 15 minutes (Reaction time).
Double-bag waste as "Hazardous Chemical Waste - Toxic/Alkylator".
Exposure Response Decision Logic
The following diagram illustrates the critical decision pathways for exposure. Note the immediate requirement for water irrigation followed by medical escalation.[7]
Figure 1: Immediate operational response logic for exposure to alkylating chloroacetamides. Note that pain may be absent immediately upon contact, but tissue damage is ongoing.
References & Authority
International Labour Organization (ILO). (2021). ICSC 0640 - 2-Chloroacetamide.[1][8] International Chemical Safety Cards. [Link][1]
Relevance: Establishes the baseline hazards for the
-chloroacetamide class (skin absorption, sensitization).
Relevance: Provides specific P-statements (P280, P302+P352) and toxicological data used to derive the PPE matrix.
National Institutes of Health (NIH). (2018). Safe handling of cytotoxics: guideline recommendations. Current Oncology. [Link]
Relevance: Validates the "Double Gloving" and "Impervious Gown" protocols for handling alkylating agents (cytotoxics).
Relevance: Provides structural analog data for nitro-benzyl acetamide derivatives, confirming skin/eye irritation and acute toxicity classifications.